2-(2-Ethoxyethoxy)ethyl dihydrogen phosphate
Description
Properties
CAS No. |
68550-94-7 |
|---|---|
Molecular Formula |
C6H15O6P |
Molecular Weight |
214.15 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O6P/c1-2-10-3-4-11-5-6-12-13(7,8)9/h2-6H2,1H3,(H2,7,8,9) |
InChI Key |
PMUXALPBFHRUMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOP(=O)([O-])[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Ethanol, 2 2 Ethoxyethoxy , Phosphate and Analogues
Phosphorylation Routes for Diethylene Glycol Monoethyl Ether
The primary precursor for the target compound is diethylene glycol monoethyl ether, also known as 2-(2-ethoxyethoxy)ethanol. wikipedia.orgnih.gov This colorless, slightly viscous liquid serves as the alcohol substrate for the phosphorylation reaction. wikipedia.orgnih.gov The synthesis of the final phosphate (B84403) ester hinges on the effective reaction of this alcohol with a suitable phosphorus-containing reagent.
Phosphorus pentoxide (P₂O₅) is a powerful dehydrating and phosphorylating agent used in the synthesis of phosphate esters from alcohols. colonialchem.com The reaction involves the direct addition of the alcohol to P₂O₅. This method is highly exothermic and typically requires careful temperature control; for instance, in the synthesis of similar phosphate esters, reactions are initiated at low temperatures (0°C) and then allowed to proceed at room temperature. bme.hu
The reaction of alcohols with P₂O₅ generally yields a mixture of mono- and diester phosphates, along with some unreacted alcohol and residual phosphoric acid. colonialchem.com The stoichiometry is theoretically calculated to produce a 1:1 molar ratio of monoester to diester; however, the actual product distribution is influenced by steric hindrance and reaction kinetics. colonialchem.com One approach to favor the formation of a 1:1 mixture of mono- and diphosphoric esters involves using one equivalent of P₂O₅ for every three equivalents of the polymeric monoalcohol, with the P₂O₅ added at 50°C and the temperature gradually increased to 80°C. googleapis.com Another method involves reacting phenols with a mixture of triethyl phosphate and phosphorus pentoxide at elevated temperatures (120°C), where tetraethyl pyrophosphate is believed to be the active phosphorylating agent. researchgate.netresearchgate.net
Table 1: Representative Reaction Conditions for Phosphorylation with P₂O₅
| Reactants | Molar Ratio (-OH group: P-atom) | Temperature Conditions | Outcome | Reference |
|---|---|---|---|---|
| Ethanol, P₂O₅ | 4:1 | Cooled to 0°C, then warmed to room temp. | Mixture of P-esters | bme.hu |
| Ethylene (B1197577) Glycol, P₂O₅ | 2.65:1 | Cooled to 0°C, then warmed to room temp. | Viscous, colorless phosphate product | bme.hu |
| Polymeric Monoalcohol, P₂O₅ | 3:1 (alcohol:P₂O₅) | Addition at 50°C, increased to 80°C | 1:1 mixture of mono- and diphosphoric esters | googleapis.com |
This table is generated based on data from the text to illustrate reaction parameters.
Polyphosphoric acid (PPA) is another effective reagent for the phosphorylation of hydroxyl-containing compounds like diethylene glycol monoethyl ether. colonialchem.com As a powerful dehydrating agent, PPA facilitates various organic reactions, including esterification and cyclization. researchgate.net
When used for phosphate ester synthesis, PPA reactions typically yield a significantly higher ratio of monoester to diester compared to reactions using P₂O₅. colonialchem.com This selectivity is a key advantage when the mono-substituted phosphate is the desired product. The resulting product mixture from PPA phosphorylation also tends to have lower amounts of unreacted alcohol (3-10%) but higher levels of free phosphoric acid (10-20%). colonialchem.com The reaction is generally performed by slowly adding PPA to the alcohol substrate under vigorous stirring, followed by heating to complete the reaction. For example, polyethylene (B3416737) glycol monoalkyl ethers have been phosphorylated by adding PPA at 60°C and then stirring the mixture at 100°C for one hour. googleapis.com
Table 2: Comparison of PPA and P₂O₅ in Phosphate Ester Synthesis
| Feature | Reaction with PPA | Reaction with P₂O₅ | Reference |
|---|---|---|---|
| Monoester/Diester Ratio | High (favors monoester) | Lower (closer to 1:1) | colonialchem.com |
| Residual Free Alcohol | Lower (3-10%) | Higher (5-15%) | colonialchem.com |
| Residual Phosphoric Acid | Higher (10-20%) | Lower (4-8%) | colonialchem.com |
This table is generated based on data from the text to compare the outcomes of using PPA and P₂O₅.
Phosphorus oxychloride (POCl₃) is a widely used, low-cost reagent for the industrial-scale manufacture of phosphate esters. rsc.orgwikipedia.org The reaction involves the treatment of an alcohol or phenol (B47542) with POCl₃. wikipedia.org This process generates hydrogen chloride (HCl) as a byproduct, which is typically neutralized by adding a base, such as pyridine (B92270) or another amine, to the reaction mixture to drive the reaction to completion. wikipedia.org
Where 'R' represents the alkyl or aryl group from the alcohol. In the synthesis of Ethanol, 2-(2-ethoxyethoxy)-, phosphate, 'ROH' would be diethylene glycol monoethyl ether. The high reactivity of POCl₃ makes it a versatile phosphorylating agent for producing a wide range of organophosphates, including those used as plasticizers, flame retardants, and hydraulic fluids. wikipedia.orgnih.govacs.org
Transesterification is an alternative route for synthesizing phosphate esters, involving the exchange of an alkyl or aryl group of a starting phosphate ester with a different alcohol. google.com This method can be particularly useful for producing mixed alkyl aryl phosphate esters from a triaryl phosphate, such as triphenyl phosphate, and an aliphatic alcohol. google.comgoogle.com
The reaction is typically carried out by heating the reactants at elevated temperatures, often between 60°C and 140°C, in the presence of a catalyst. google.comgoogle.com A variety of catalysts can be employed, including alkali metal alkoxide clusters and N-heterocyclic carbenes (NHCs), which offer an inexpensive, metal-free option. rsc.org Basic catalysts, such as potassium fluoride (B91410) or potassium carbonate, with a base strength (pKb) of less than 11, have also been shown to be effective. google.comgoogle.com A selective three-step transesterification of tris(2,2,2-trifluoroethyl) phosphate using DBU or lithium alkoxides as catalysts allows for the synthesis of mixed unsymmetrical phosphate triesters from different alcohols under mild conditions. organic-chemistry.org
Catalytic Systems and Reaction Environment Optimization
Both acidic and basic catalysts play crucial roles in different phosphorylation methodologies.
Acidic Catalysts: Lewis acids and Brønsted acids are known to catalyze phosphorylation. rsc.orgacs.orgrsc.org For example, Lewis acids such as Ti(Ot-Bu)₄, TiCl₄, and Al(OTf)₃ have been used to catalyze the phosphorylation of alcohols with reagents like phosphoryl chlorides or dialkyl H-phosphonates. rsc.orgjst.go.jp Mechanistic studies suggest that some catalysts can act as both a Brønsted acid and a nucleophilic activator. acs.org
Basic and Nucleophilic Catalysts: In many phosphorylation reactions, particularly those using phosphoryl chlorides like POCl₃, a base is required to act as an HCl acceptor. wikipedia.org Tertiary amines like triethylamine (B128534) (NEt₃) are often used for this purpose to capture the protons generated during the reaction. jst.go.jp Nucleophilic catalysts, such as N-methylimidazole and pyridine N-oxide derivatives, have also been shown to promote phosphate esterification of alcohols. jst.go.jp N-heterocyclic carbenes (NHCs) have emerged as versatile nucleophilic organic catalysts that effectively mediate the transesterification of phosphorus esters under mild conditions. rsc.org In some transesterification processes, bases like potassium carbonate or lithium alkoxides are used to facilitate the substitution of alkoxy groups on the phosphorus center. google.comorganic-chemistry.org
Solvent Selection and Reaction Media Effects
The choice of solvent is a critical parameter in the synthesis of Ethanol, 2-(2-ethoxyethoxy)-, phosphate, as it can significantly influence reaction rates, yields, and the product distribution. The phosphorylation of alcohols, such as 2-(2-ethoxyethoxy)ethanol, is often sensitive to the polarity, proticity, and coordinating ability of the reaction medium.
Anhydrous, non-protic solvents are generally preferred to prevent the hydrolysis of reactive phosphorylating agents like phosphorus oxychloride or polyphosphoric acid. Dichloromethane (DCM) has been identified as a suitable solvent for mild and chemoselective phosphorylation reactions, particularly when using modern P(V)-based reagents. organic-chemistry.org Its inert nature and ability to dissolve a wide range of organic compounds make it effective for these transformations. organic-chemistry.org
Toluene (B28343) is another commonly employed solvent, especially in processes involving reagents like phosphorus oxychloride and a base such as triethylamine. organic-chemistry.org In this system, toluene facilitates the reaction while allowing for the straightforward separation of by-products, such as triethylamine hydrochloride, by filtration. organic-chemistry.org The use of hydrocarbon solvents in heterogeneous reaction conditions has also been explored, where water is removed azeotropically to drive the reaction forward. rug.nl
Interactive Data Table: Solvent Suitability in Phosphorylation Reactions
| Solvent | Type | Typical Reagents | Key Advantages |
| Dichloromethane (DCM) | Aprotic, Polar | P(V)-based reagents, DBU | Mild conditions, good solubility, chemoselective. organic-chemistry.org |
| Toluene | Aprotic, Nonpolar | Phosphorus oxychloride, Triethylamine | Good for byproduct separation, allows for azeotropic water removal. organic-chemistry.org |
| 1,4-Dioxane | Aprotic, Polar | Phosphoric acid, Ethylene glycol | Homogeneous starting solution. rug.nl |
| Acetonitrile | Aprotic, Polar | Various | Can facilitate reactions with polar substrates. |
Control of Monoester-to-Diester Ratio during Synthesis
A significant challenge in the synthesis of Ethanol, 2-(2-ethoxyethoxy)-, phosphate is controlling the degree of esterification to selectively produce the monoester over the diester and triester analogues. The ratio of these products is heavily dependent on the reaction conditions, including the stoichiometry of the reactants, temperature, reaction time, and the nature of the phosphorylating agent.
One of the most direct methods to influence the monoester-to-diester ratio is by adjusting the molar ratio of the alcohol [2-(2-ethoxyethoxy)ethanol] to the phosphorylating agent. An excess of the alcohol generally favors the formation of the monoester. Conversely, increasing the proportion of the phosphorylating agent or using a stepwise addition of the alcohol can lead to higher yields of the diester.
The choice of phosphorylating agent is also crucial. The reaction of alcohols with phosphoric anhydride (B1165640) (P₂O₅) can be steered towards the formation of phosphate monoesters by carefully selecting the mole ratio of reactants. researchgate.net For example, a mole ratio of 2:1:1 for fatty alcohol, P₂O₅, and water has been used to promote monoester formation. researchgate.net Similarly, processes using phosphoric acid can be controlled by temperature and pressure to influence the final product composition. google.com Heating a mixture of a polyol and phosphoric acid under reduced pressure helps remove water as it is formed, driving the esterification process. google.com
Recent methodologies have focused on developing chemoselective reagents that inherently favor mono-phosphorylation. The use of certain P(V)-based reagents under mild conditions with a suitable base allows for the direct and selective formation of monoalkyl phosphates, avoiding overreaction. organic-chemistry.org
Interactive Data Table: Factors Influencing Monoester vs. Diester Formation
| Parameter | Condition Favoring Monoester | Condition Favoring Diester | Rationale |
| Molar Ratio | High alcohol-to-phosphorylating agent ratio | Low alcohol-to-phosphorylating agent ratio | Statistical probability and reactant availability. |
| Temperature | Lower temperatures | Higher temperatures (may vary) | Can influence the rate of the second esterification step. |
| Reagent Choice | Bulky or chemoselective phosphorylating agents organic-chemistry.org | Highly reactive, small phosphorylating agents (e.g., POCl₃) | Steric hindrance and inherent reactivity of the agent. organic-chemistry.org |
| Reaction Time | Shorter reaction times | Longer reaction times | Prevents the slower subsequent esterification reactions from occurring. |
Purification and Isolation Strategies
Chromatographic Separation Techniques for Product Isolation
Chromatography is an indispensable tool for the analysis and purification of Ethanol, 2-(2-ethoxyethoxy)-, phosphate and its analogues, allowing for the separation of the desired product from unreacted starting materials, by-products, and other phosphate esters (mono-, di-, and triesters).
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the separation of thermally labile and non-volatile organophosphorus compounds. chromatographyonline.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water, is a common method for separating various organophosphate pesticides and can be adapted for the target compound. chromatographyonline.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase.
Gas Chromatography (GC) is another powerful technique, primarily used for the analysis and separation of volatile organophosphates. drawellanalytical.com For compounds like Ethanol, 2-(2-ethoxyethoxy)-, phosphate, derivatization may be necessary to increase volatility and thermal stability. Capillary columns coated with polar stationary phases, such as polyethylene glycol, are often employed to achieve high resolution. drawellanalytical.com
Other chromatographic methods like paper chromatography and thin-layer chromatography (TLC) can also be utilized for qualitative analysis and monitoring reaction progress, offering a simpler and more rapid, albeit less precise, means of separation. oup.com
Interactive Data Table: Chromatographic Techniques for Phosphate Ester Separation
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Typical Application |
| HPLC | C18 Silica (B1680970) chromatographyonline.com | Methanol/Water mixture chromatographyonline.com | Quantitative analysis and purification of non-volatile esters. |
| GC | Polyethylene Glycol drawellanalytical.com | Helium or Nitrogen | Analysis of volatile esters or their volatile derivatives. drawellanalytical.com |
| Paper Chromatography | Cellulose | Mineral oil/DMF-water system oup.com | Qualitative separation and identification. oup.com |
| TLC | Silica Gel | Ethyl acetate/Hexane (B92381) mixture | Reaction monitoring and qualitative analysis. |
Distillation and Crystallization Methods for Purity Enhancement
Following initial isolation, distillation and crystallization are often employed to achieve high purity for Ethanol, 2-(2-ethoxyethoxy)-, phosphate. The choice between these methods depends on the physical properties of the compound, such as its boiling point, thermal stability, and ability to form a stable crystalline structure.
Distillation , particularly vacuum distillation, is suitable for purifying liquid phosphate esters that are thermally stable. Operating under reduced pressure lowers the boiling point of the compound, mitigating the risk of thermal decomposition that can occur at elevated temperatures. organic-chemistry.org However, many higher molecular weight phosphate esters are prone to decomposition, limiting the utility of this technique. organic-chemistry.org For related compounds like ethylene glycol, multi-column distillation is a standard industrial method to separate light and heavy impurities. google.com
Crystallization is a highly effective method for purifying solid phosphate esters. The process involves dissolving the crude product in a suitable solvent system from which the desired compound preferentially crystallizes upon cooling or solvent evaporation, leaving impurities behind in the mother liquor. A patent for purifying monododecyl phosphate describes a process of dissolving the crude product in a hexane/isopropanol/water system, followed by separation and subsequent cooling of the hexane layer to crystallize the pure monoester. google.com This approach can be adapted for Ethanol, 2-(2-ethoxyethoxy)-, phosphate if it can be obtained in a solid or salt form. This method is particularly effective at removing inorganic impurities like residual orthophosphoric acid. google.com
Chemical Reactivity and Transformation Pathways of Ethanol, 2 2 Ethoxyethoxy , Phosphate
Hydrolysis Kinetics and Mechanisms
Hydrolysis represents a key abiotic degradation pathway for organophosphate esters. The reaction involves the cleavage of an ester bond by water, leading to the formation of a phosphate (B84403) diester and an alcohol. The rate and mechanism of this process are highly dependent on pH and temperature.
Under acidic conditions, the hydrolysis of phosphate esters is catalyzed by protons (H⁺) or hydroxonium ions (H₃O⁺). chemguide.co.uk The general mechanism for the acid-catalyzed hydrolysis of an ester like tris(2-(2-ethoxyethoxy)ethyl) phosphate involves an initial protonation of the phosphoryl oxygen (P=O). chemguide.co.ukyoutube.com This step increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. youtube.com
The key steps in the pathway are:
Protonation: The phosphoryl oxygen is protonated in an equilibrium step, forming a more reactive intermediate. youtube.com
Nucleophilic Attack: A water molecule attacks the activated phosphorus center, leading to the formation of a trigonal bipyramidal intermediate. youtube.com
Proton Transfer: A proton is transferred from the attacking water molecule to one of the alkoxy groups.
Leaving Group Departure: The protonated ether-alcohol, 2-(2-ethoxyethoxy)ethanol, is eliminated as a leaving group.
Deprotonation: The resulting protonated diester loses a proton to regenerate the acid catalyst and form the final diester product, bis(2-(2-ethoxyethoxy)ethyl) phosphate. chemguide.co.uk
This process can continue, albeit at a slower rate, to hydrolyze the second and third ester linkages. For many organophosphate triesters, acid-catalyzed hydrolysis can also involve cleavage of the carbon-oxygen bond (C-O), although P-O cleavage is also common. youtube.com The specific pathway depends on the structure of the ester group. mdpi.com
Table 1: General Characteristics of Acid-Catalyzed Hydrolysis of Organophosphate Esters
| Feature | Description |
| Catalyst | H⁺ / H₃O⁺ |
| Initial Step | Protonation of the phosphoryl oxygen (P=O) |
| Key Intermediate | Protonated ester; trigonal bipyramidal species |
| Attacking Species | Water (weak nucleophile) |
| Primary Product | Phosphate diester and alcohol |
| Bond Cleavage | Can occur at either the P-O or C-O bond |
Organophosphate esters are significantly more susceptible to hydrolysis under alkaline (basic) conditions compared to acidic or neutral environments. nih.gov The hydrolysis rate often increases substantially with rising pH. nih.gov The mechanism for base-catalyzed hydrolysis involves a direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electron-deficient phosphorus center.
This reaction typically proceeds through a concerted S_N_2-type mechanism or a stepwise associative pathway. scispace.comsapub.org
Nucleophilic Attack: The strong nucleophile, OH⁻, directly attacks the phosphorus atom.
Transition State/Intermediate Formation: The reaction proceeds through a high-energy trigonal bipyramidal transition state (in a concerted mechanism) or a more stable pentacoordinate intermediate (in a stepwise mechanism). sapub.org In this structure, both the incoming hydroxide ion and the outgoing alkoxy group occupy apical positions. researchgate.net
Leaving Group Expulsion: The P-O bond cleaves, and an alkoxide anion, ⁻O-CH₂CH₂OCH₂CH₂OCH₂CH₃, is expelled.
Protonation: The alkoxide anion is rapidly protonated by water to form the alcohol 2-(2-ethoxyethoxy)ethanol and regenerate a hydroxide ion.
This process results in the formation of the corresponding phosphate diester. Base-catalyzed hydrolysis of OPEs is generally considered an important degradation pathway in aquatic environments with higher pH levels. nih.gov
Hydrolysis is a specific example of a broader class of reactions involving nucleophilic substitution at the phosphorus center. Various nucleophiles, besides water and hydroxide ions, can attack the phosphate ester. nih.gov The mechanism of these reactions is central to understanding the reactivity of compounds like tris(2-(2-ethoxyethoxy)ethyl) phosphate.
Two primary mechanisms are generally proposed for nucleophilic substitution at a neutral phosphoryl group: sapub.orgresearchgate.net
Concerted Mechanism (A_N_D_N_ or S_N_2(P)-like): This is a single-step process where the bond to the incoming nucleophile forms concurrently with the breaking of the bond to the leaving group. scispace.comresearchgate.net The reaction passes through a single pentacoordinate transition state without forming a stable intermediate. sapub.org This pathway is often favored with good leaving groups and strong nucleophiles.
Stepwise Associative Mechanism (A_N_ + D_N_): This two-step mechanism involves the initial formation of a relatively stable trigonal bipyramidal pentacoordinate intermediate. scispace.comsapub.org This intermediate then decomposes in a second, separate step to release the leaving group. This pathway is more likely when the leaving group is poor or when the intermediate is stabilized by the molecular structure. researchgate.net
The preferred mechanism depends on several factors, including the nature of the nucleophile, the leaving group, and the non-leaving "spectator" groups attached to the phosphorus atom. researchgate.net
In environmental settings such as soil and sediment, the biodegradation of organophosphate esters by microbial enzymes is a major transformation pathway. nih.gov The primary enzymes responsible for the initial cleavage of organophosphate triesters are phosphotriesterases (PTEs). nih.govmdpi.com These enzymes have been identified in a wide range of bacteria and fungi. nih.govnih.gov
The enzymatic degradation pathway involves the hydrolysis of one of the P-O ester bonds to yield a phosphate diester and the corresponding alcohol. nih.govresearchgate.net
Enzyme Action: PTEs catalyze the hydrolysis of the triester linkage. mdpi.com These enzymes are often metalloenzymes, containing divalent metal ions (e.g., Zn²⁺, Co²⁺) in their active site that activate the phosphorus center and a water molecule for nucleophilic attack. nih.gov
Products: The initial microbial transformation of tris(2-(2-ethoxyethoxy)ethyl) phosphate would produce bis(2-(2-ethoxyethoxy)ethyl) phosphate and 2-(2-ethoxyethoxy)ethanol.
Further Degradation: The resulting diester may be further degraded by other enzymes (phosphatases). nih.gov Studies on analogous compounds like tricresyl phosphate have shown that degradation relies on the cooperation of different microbial species and enzymes, including phosphatases and cytochrome P450. nih.gov This highlights that complete mineralization can occur through the synergistic action of a microbial consortium.
Thermal Degradation Profiles and Pyrolysis Pathways
The behavior of organophosphate esters at elevated temperatures is critical to their application as flame retardants and plasticizers. nih.govnih.gov Thermal degradation involves the breaking of chemical bonds due to heat, leading to smaller, often volatile, molecules.
The thermal stability of organophosphate esters and their decomposition pathways are highly dependent on their chemical structure, particularly the nature of the alkyl or aryl groups attached to the phosphate core. nih.gov For alkyl phosphates like tris(2-(2-ethoxyethoxy)ethyl) phosphate, the initial step of thermal degradation typically involves the elimination of a phosphorus acid. nih.govnih.gov
This process occurs at relatively low temperatures for alkyl phosphates compared to aryl phosphates or phosphonates. nih.gov The degradation generates acidic phosphorus species that can promote cross-linking and char formation in a polymer matrix, which is a key aspect of their flame retardant action. nih.gov The volatile species formed can also inhibit combustion in the gas phase. nih.gov
Table 2: Generalized Thermal Decomposition Profile for Alkyl Phosphate Esters
| Temperature Range | Event | Primary Products |
| Low Temperature (Onset) | Initial decomposition | Elimination of a phosphorus acid, formation of alkenes from the alkyl chains. |
| Intermediate Temperature | Acid degradation | Further decomposition of the phosphorus acid to form volatile species. |
| High Temperature | Charring/Volatilization | Formation of a polyphosphoric acid residue (char) and release of various volatile organic fragments. |
Studies on analogous compounds provide insight into the specific products that might be expected. For example, the pyrolysis of other OPEs often involves the cleavage of C-O and P-O bonds, leading to the formation of alkenes, aldehydes, and various phosphorus-containing radicals and acids. nih.gov
Role of Char Formation in Material Transformation
Organophosphorus compounds, particularly phosphate esters with high levels of oxygenation at the phosphorus atom, often function as flame retardants through a solid-phase mechanism involving char formation. nih.gov During thermal degradation, these esters decompose to generate phosphorus acids. nih.govnih.gov This process is initiated by the elimination of the acid, a reaction that for alkyl phosphates, occurs rapidly at relatively low temperatures. nih.gov
The resulting phosphorus acid acts as a catalyst, promoting cationic crosslinking and dehydration of the polymer matrix it is incorporated into. nih.gov This catalytic action leads to the formation of a stable, insulating char layer on the material's surface. nih.gov This char layer serves as a physical barrier that inhibits heat feedback from the combustion zone to the underlying material and slows the pyrolytic generation of volatile fuel fragments, thereby limiting the fuel supply to the flame. nih.gov This mechanism, where the compound is active in the solid phase, is a key aspect of its material transformation under thermal stress. nih.gov The process involves the breakdown of P-O-C groups and the formation of phosphoric or polyphosphoric acids, which in turn impel (B12776733) the formation of carbonaceous chars with significant heat resistance. researchgate.net
Oxidative Transformation Processes
Photo-oxidation Mechanisms in Environmental Systems
In the environment, the fate of many organophosphate esters (OPEs) is determined by photo-oxidation. acs.org Due to their low volatility, many OPEs are predominantly associated with airborne particles. acs.org Their atmospheric transformation is therefore likely governed by heterogeneous oxidation reactions initiated by hydroxyl radicals (•OH), which are formed photochemically in the atmosphere. acs.orgnih.gov
The photo-oxidation of particle-bound OPEs leads to the formation of various transformation products. acs.org The general mechanism involves the attack of hydroxyl radicals on the organic side chains of the phosphate ester. acs.org For a compound like Ethanol, 2-(2-ethoxyethoxy)-, phosphate, this would involve reactions with the ethoxyethoxy side chain. Proposed degradation pathways for similar compounds include hydroxylation and oxidation of the alkyl groups. mdpi.com These reactions can transform the parent compound into a series of oxidized products, altering its environmental persistence and properties. acs.org
Reactions with Reactive Oxygen Species
Reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), play a crucial role in the degradation of organophosphate esters in aqueous environments. morressier.comnih.gov Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ system, are effective in treating water contaminated with OPEs because they generate highly reactive •OH radicals. morressier.comresearchgate.netresearchgate.net These radicals react rapidly with most organic contaminants, including OPEs, typically through electron transfer. nih.gov
The reaction rates of OPEs with hydroxyl radicals are generally high, leading to their rapid transformation. researchgate.net The degradation pathways primarily involve hydroxylation, oxidation, and cleavage of the ester's side chains. mdpi.com For Ethanol, 2-(2-ethoxyethoxy)-, phosphate, the reaction with •OH would likely attack the C-H bonds on the ether linkages and the terminal ethyl group, leading to a cascade of oxidation reactions and eventual breakdown of the molecule. mdpi.com The persistence of OPEs in natural waters can be significant, but they can be quickly eliminated in engineered systems employing AOPs. researchgate.net
Below is a table showing the second-order rate constants for the reaction of various OPEs with hydroxyl radicals, illustrating the general reactivity of this class of compounds.
| Organophosphate Ester (OPE) | Reaction Rate Constant with •OH (k_OH) (M⁻¹s⁻¹) | Atmospheric Lifetime (Particle-Bound) | Reference |
| Triphenyl phosphate (TPhP) | 9.7 x 10⁹ | 5.6 days | nih.govnih.gov |
| Tris-2-ethylhexyl phosphate (TEHP) | - | 4.3 days | nih.gov |
| Tris-1,3-dichloro-2-propyl phosphate (TDCPP) | 4.9 x 10⁹ | 13 days | nih.govnih.gov |
| 2-ethylhexyl diphenyl phosphate (EHDP) | (1.12 ± 0.22) × 10⁻¹² cm³ molecules⁻¹ s⁻¹ | - | researchgate.net |
| Diphenyl phosphate (DPhP) | (2.33 ± 0.14) × 10⁻¹² cm³ molecules⁻¹ s⁻¹ | - | researchgate.net |
Mechanochemistry of Phosphate Esters Under External Electric Fields
The decomposition of phosphate esters can be significantly influenced by the presence of external electric fields, a scenario relevant in applications like lubricants for electric vehicles. rsc.orgnih.gov Nonequilibrium molecular dynamics (NEMD) simulations have shown that an electric field generally accelerates the molecular decomposition of trialkyl phosphates. rsc.orgresearchgate.netacs.org This acceleration is attributed to several factors, including the enhancement of interfacial stress and a reduction in the steric hindrance for nucleophilic substitution. rsc.orgresearchgate.net
The application of an electric field facilitates the cleavage of carbon-oxygen (C-O) bonds, which is often the rate-determining step in the decomposition process. nih.govresearchgate.net The field can stabilize the charged transition state, thereby lowering the activation energy for bond breaking. nih.govnih.gov This leads to faster degradation and the formation of protective polyphosphate films on surfaces. nih.gov
Interestingly, the effect of the electric field on the activation energy for decomposition is not always linear. Under weak electric fields, the activation energy can increase due to competition between the electric field and shear-induced deformations. rsc.orgresearchgate.net However, under stronger fields, the activation energy decreases linearly with increasing field strength. rsc.orgresearchgate.net This non-monotonic variation helps explain conflicting experimental observations regarding tribofilm growth under electric potentials. rsc.orgresearchgate.net Furthermore, the electric field induces a directional alignment of the polar phosphate ester molecules, leading to asymmetric film growth, with phosphate anions typically accumulating on the surface with higher electric potential (anode). nih.govrsc.org
The table below summarizes the effects of an external electric field on the decomposition parameters of phosphate esters based on simulation studies.
| Parameter | Effect of External Electric Field | Mechanism/Reason | Reference |
| Decomposition Rate | Generally accelerated | Enhanced interfacial stress, reduced steric hindrance, stabilization of charged transition states. | rsc.orgresearchgate.netacs.org |
| Activation Energy (Eₐ) | Non-monotonic: Increases with weak fields, decreases linearly with strong fields. | Competition between electric field and shear-induced deformations at weak fields; field dominance at strong fields. | rsc.orgresearchgate.net |
| Activation Volume (ΔV)* | Decreases linearly with increasing field strength. | Reduced dependence of the decomposition on shear stress as the electric field dominates. | rsc.orgresearchgate.net |
| Film Growth | Asymmetric | Alignment of molecular dipoles; phosphate anions are pulled toward the anode, and alkyl cations toward the cathode. | nih.govnih.govrsc.org |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural analysis of tris(2-(2-ethoxyethoxy)ethyl) phosphate (B84403), offering a detailed map of the proton, carbon, and phosphorus environments within the molecule.
The proton NMR (¹H NMR) spectrum of tris(2-(2-ethoxyethoxy)ethyl) phosphate is predicted to exhibit distinct signals corresponding to the various proton environments in the ethoxy chains. The signals arising from the repeating oxyethylene units typically appear in the range of 3.5 to 3.7 ppm. researchgate.netresearchgate.net The methylene (B1212753) group adjacent to the phosphate ester linkage (P-O-CH₂) is expected to be deshielded and resonate further downfield, likely in the range of 4.0 to 4.2 ppm, appearing as a multiplet due to coupling with both the adjacent methylene protons and the phosphorus nucleus. The terminal ethyl group protons would manifest as a triplet for the methyl group (CH₃) around 1.2 ppm and a quartet for the methylene group (CH₂) around 3.5 ppm.
Predicted ¹H NMR Data for Tris(2-(2-ethoxyethoxy)ethyl) phosphate
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| CH₃-CH₂-O- | ~1.2 | Triplet | 9H |
| CH₃-CH₂-O- | ~3.5 | Quartet | 6H |
| -O-CH₂-CH₂-O- | ~3.6-3.7 | Multiplet | 24H |
| P-O-CH₂- | ~4.0-4.2 | Multiplet | 6H |
This table is based on predicted values derived from analogous structures and general principles of NMR spectroscopy.
The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, detailing the carbon framework of the molecule. Each chemically distinct carbon atom will produce a unique signal. For tris(2-(2-ethoxyethoxy)ethyl) phosphate, the carbon atoms of the repeating ethoxy units are expected to resonate in the region of 69-71 ppm. acs.org The carbon of the methylene group directly bonded to the phosphate oxygen (P-O-CH₂) would be shifted downfield to approximately 65-67 ppm and would likely show coupling to the phosphorus nucleus. The terminal ethyl group carbons would appear at around 15 ppm for the methyl carbon and 66 ppm for the methylene carbon.
Predicted ¹³C NMR Data for Tris(2-(2-ethoxyethoxy)ethyl) phosphate
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C H₃-CH₂-O- | ~15 |
| CH₃-C H₂-O- | ~66 |
| -O-C H₂-C H₂-O- | ~69-71 |
| P-O-C H₂- | ~65-67 |
This table is based on predicted values derived from analogous structures and general principles of NMR spectroscopy.
Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for probing the chemical environment of the phosphorus atom. For organophosphate esters like tris(2-(2-ethoxyethoxy)ethyl) phosphate, a single signal is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift for phosphate esters typically falls within the range of +5 to -5 ppm relative to an external standard of 85% phosphoric acid. This analysis definitively confirms the presence of the phosphate core and its oxidation state (P(V)).
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For tris(2-(2-ethoxyethoxy)ethyl) phosphate, COSY would show correlations between the protons of adjacent methylene groups within the ethoxy chains and between the methyl and methylene protons of the terminal ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity across heteroatoms. For instance, an HMBC experiment would show a correlation between the protons of the methylene group adjacent to the phosphate oxygen (P-O-CH₂) and the phosphorus atom, as well as with the carbon atoms two or three bonds away, thus confirming the ester linkage.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
Electrospray ionization is a soft ionization technique well-suited for polar and thermally labile molecules like organophosphate esters. In positive ion mode ESI-MS, tris(2-(2-ethoxyethoxy)ethyl) phosphate is expected to be detected primarily as the protonated molecule [M+H]⁺ and/or the sodium adduct [M+Na]⁺. The high-resolution mass of these ions can be used to confirm the elemental formula of the compound.
Under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS), the molecular ion will undergo fragmentation. The fragmentation patterns of even-electron ions generated by ESI can provide valuable structural information. rsc.orgnih.gov For tris(2-(2-ethoxyethoxy)ethyl) phosphate, characteristic fragmentation pathways would likely involve the cleavage of the C-O and P-O bonds.
Predicted ESI-MS Fragmentation for Tris(2-(2-ethoxyethoxy)ethyl) phosphate
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 447.25 | Protonated molecule |
| [M+Na]⁺ | 469.23 | Sodium adduct |
| [M-(C₆H₁₃O₃)]⁺ | 313.12 | Loss of one 2-(2-ethoxyethoxy)ethyl group |
| [M-2(C₆H₁₃O₃)]⁺ | 179.00 | Loss of two 2-(2-ethoxyethoxy)ethyl groups |
| [C₆H₁₃O₃]⁺ | 133.09 | 2-(2-ethoxyethoxy)ethyl cation |
This table presents predicted m/z values for the major expected ions. The fragmentation of organic molecules can be complex and other fragments may be observed. The fragmentation process for even-electron ions often involves charge retention or charge migration pathways. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of "Ethanol, 2-(2-ethoxyethoxy)-, phosphate" by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by its low volatility and high polarity, stemming from the phosphate group. To overcome this, derivatization is a required step to convert the non-volatile phosphate ester into a thermally stable and volatile derivative suitable for GC analysis. digitaloceanspaces.comnih.gov This process allows for the separation and identification of the compound from complex matrices.
Common derivatization strategies for dialkyl phosphates (DAPs) and related organophosphate esters involve converting the acidic P-OH group (in mono- and di-esters) or the entire polar phosphate moiety into a less polar, more volatile functional group. digitaloceanspaces.comnih.gov
Silylation: This is a widely used technique where an active proton is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective. digitaloceanspaces.com The reaction converts the phosphate ester into its corresponding TMS ester, which is significantly more volatile and thermally stable. digitaloceanspaces.comresearchgate.net
Alkylation/Esterification: Another common approach is alkylation, particularly using reagents like pentafluorobenzyl bromide (PFBBr). nih.govnih.gov This reaction forms a pentafluorobenzyl ester, which is highly volatile and can be sensitively detected using GC-MS, especially with an electron capture detector (ECD) or in negative chemical ionization (NCI) mode. mdpi.com
Once derivatized, the sample is injected into the GC-MS system. The volatile derivatives are separated on a capillary column (e.g., a nonpolar RTX-5 or similar 5% phenyl-methylpolysiloxane phase) based on their boiling points and interaction with the stationary phase. digitaloceanspaces.comsci-hub.se As components elute from the column, they enter the mass spectrometer, which ionizes them (typically via Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. The combination of the retention time from the GC and the fragmentation pattern from the MS allows for highly specific and sensitive analysis. nih.gov
| Derivatization Method | Reagent(s) | Typical Conditions | Derivative Formed | Reference |
|---|---|---|---|---|
| Silylation | BSTFA + TMCS (trimethylchlorosilane) | Reaction at 30-70°C for at least 30 minutes. | Trimethylsilyl (TMS) ester | digitaloceanspaces.comresearchgate.net |
| Alkylation (Pentafluorobenzylation) | PFBBr (pentafluorobenzyl bromide) | Microwave-assisted (e.g., 160 W for 5 min) or conventional heating. | Pentafluorobenzyl (PFB) ester | nih.govnih.govresearchgate.net |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, is a powerful technique for the structural elucidation and confirmation of "Ethanol, 2-(2-ethoxyethoxy)-, phosphate". Unlike nominal mass instruments, HRMS provides the accurate mass of ions with high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, significantly increasing confidence in its identification. nih.gov
When coupled with liquid chromatography (LC-HRMS), the technique can analyze the compound directly without derivatization. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used in this context, which typically produces a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). doi.org
The fragmentation pathways of organophosphate esters under HRMS conditions (e.g., using high-energy collision dissociation, HCD) have been studied. For alkyl phosphate esters, fragmentation often involves sequential McLafferty rearrangements, leading to the cleavage of the ethoxyethoxy side chains. nih.gov A common characteristic fragment ion for many alkyl OPEs is the structurally stable phosphoric acid ion [H₄PO₄]⁺ at an exact mass of m/z 98.9847. nih.gov The high mass accuracy of HRMS allows for the differentiation of fragment ions that may have the same nominal mass but different elemental compositions. This capability is crucial for distinguishing the target compound from matrix interferences or isomeric compounds. nih.govnih.gov
| Ion Species | Molecular Formula | Monoisotopic Mass (Da) | Description | Reference |
|---|---|---|---|---|
| [M+H]⁺ (Tris-ester) | C₁₈H₃₉O₁₀P | 447.2359 | Protonated molecular ion of Tris[2-(2-ethoxyethoxy)ethyl] phosphate | nih.gov |
| [M+H]⁺ (Diester) | C₁₂H₂₇O₈P | 331.1471 | Protonated molecular ion of Bis[2-(2-ethoxyethoxy)ethyl] phosphate | nih.gov |
| [M+H]⁺ (Monoester) | C₆H₁₅O₆P | 215.0582 | Protonated molecular ion of 2-(2-ethoxyethoxy)ethyl phosphate | nih.gov |
| Characteristic Fragment | H₄PO₄⁺ | 98.9847 | Common fragment ion for alkyl OPEs | nih.gov |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. For "Ethanol, 2-(2-ethoxyethoxy)-, phosphate," these methods can confirm the presence of the phosphate core and the polyether side chains.
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) is a common IR sampling technique for liquid or solid samples. The IR spectrum of this compound is expected to be dominated by strong absorptions from the P=O, P-O-C, and C-O-C bonds. researchgate.netacs.org
P=O Stretch: The phosphoryl group gives rise to a very strong and characteristic absorption band, typically in the range of 1300-1250 cm⁻¹.
P-O-C Stretch: The P-O-C (alkyl) stretching vibrations produce strong, broad bands, often appearing in the 1050-990 cm⁻¹ region. researchgate.net
C-O-C Stretch: The ether linkages in the ethoxyethoxy chains result in a strong, characteristic C-O-C stretching band, typically found between 1150-1085 cm⁻¹. libretexts.org
C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl and ethylene (B1197577) groups are observed in the 3000-2850 cm⁻¹ range. libretexts.org
C-H Bend: Bending vibrations for the CH₂ and CH₃ groups appear in the 1470-1350 cm⁻¹ region. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar P=O bond may show a weaker signal than in IR, the non-polar C-C and C-H backbone of the molecule can be effectively characterized. irdg.org Raman is also particularly useful for studying materials in aqueous solutions. irdg.org The technique can be used to confirm the presence of aromatic OPEs through characteristic ring vibrations, and it has been used to study the interactions of organophosphates with other molecules. nih.govmdpi.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Reference |
|---|---|---|---|---|
| P=O | Stretch | 1300 - 1250 | Strong, Sharp | researchgate.net |
| P-O-C (Alkyl) | Asymmetric Stretch | 1050 - 990 | Strong, Broad | researchgate.netresearchgate.net |
| C-O-C (Ether) | Asymmetric Stretch | 1150 - 1085 | Strong | acs.orglibretexts.org |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium to Strong | libretexts.org |
| -CH₂- | Bend (Scissoring) | 1470 - 1450 | Medium | libretexts.org |
X-ray Diffraction (XRD) for Crystalline Structure and Morphology (if applicable)
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. However, for a compound like "Ethanol, 2-(2-ethoxyethoxy)-, phosphate," which exists as a liquid or an amorphous, non-crystalline solid at ambient temperatures, conventional XRD is not applicable for detailed structural elucidation. aps.org XRD relies on the presence of a long-range, ordered, three-dimensional lattice to produce sharp diffraction peaks, a condition that is not met by liquids or amorphous materials. stackexchange.com
While traditional XRD is unsuitable, other X-ray scattering techniques can provide structural information about non-crystalline materials:
Small-Angle X-ray Scattering (SAXS): As "Ethanol, 2-(2-ethoxyethoxy)-, phosphate" is a surfactant, SAXS is a highly relevant technique. It is used to study the nanoscale structure of materials, such as the size, shape, and arrangement of surfactant micelles in a solution. nih.govresearchgate.net For liquid crystalline emulsions formed by surfactants, SAXS can identify structures like lamellar phases. researchgate.net
Wide-Angle X-ray Scattering (WAXS): WAXS, sometimes referred to as X-ray diffraction of liquids, produces broad, diffuse scattering patterns rather than sharp Bragg peaks. aps.org These patterns can provide information about the average intermolecular distances and local ordering within the liquid, such as the average separation distance between molecules. aps.orgnih.gov
Therefore, while XRD is not applicable for determining a crystalline unit cell, scattering techniques like SAXS and WAXS are valuable for characterizing the supramolecular structures and short-range order of this compound in its bulk liquid state or in solution. researchgate.netnih.gov
Chromatographic Techniques for Purity and Homologue Distribution
Chromatographic methods are essential for assessing the purity of "Ethanol, 2-(2-ethoxyethoxy)-, phosphate" and for determining the distribution of related species. Commercial products of ethoxylated compounds are often mixtures of oligomers with varying lengths of the ethoxy chain (homologues), and phosphorylation can result in a mix of mono-, di-, and triesters.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like phosphate esters. nih.govresearchgate.net It is well-suited for determining the purity and composition of the target compound without the need for derivatization.
Reversed-Phase (RP-HPLC): This is the most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol (B129727) mixtures). Separation is based on hydrophobicity. This mode can be used to separate the phosphate ester from less polar impurities or from homologues with different alkyl chain lengths.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is particularly effective for separating highly polar compounds that show little or no retention in reversed-phase mode. This can be advantageous for separating different phosphate ester species (mono-, di-, tri-esters). nih.gov
Detectors: A variety of detectors can be used, including Ultraviolet (UV) if the molecule contains a chromophore, or more universal detectors like Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD), which are well-suited for non-chromophoric analytes. helixchrom.com Coupling HPLC with mass spectrometry (LC-MS) provides the highest degree of specificity and sensitivity.
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
|---|---|---|
| Stationary Phase | C18, C8 (Octadecyl or Octyl silane) | Bare silica (B1680970), Amide, Diol |
| Mobile Phase | Gradient of water and acetonitrile/methanol, often with additives like formic acid or ammonium (B1175870) acetate. | Gradient with high initial organic solvent (e.g., >80% acetonitrile) and an aqueous buffer. |
| Typical Analytes | Separation of homologues based on ethoxy chain length, separation from nonpolar impurities. | Separation of mono-, di-, and tri-phosphate esters; analysis of highly polar species. |
| Detection | ELSD, CAD, Mass Spectrometry (MS) |
As previously discussed (Section 4.2.2), direct analysis of "Ethanol, 2-(2-ethoxyethoxy)-, phosphate" by Gas Chromatography (GC) is challenging due to its polarity and low volatility. However, GC is an invaluable tool for assessing the purity of the starting materials and for detecting volatile impurities in the final product.
The primary application of GC in this context would be:
Analysis of Precursors: The purity of the starting alcohol, 2-(2-ethoxyethoxy)ethanol, can be readily determined by GC. who.intnih.gov
Analysis of Volatile Impurities: The final product can be analyzed for residual solvents or volatile byproducts from the synthesis process.
For these analyses, a polar stationary phase is typically preferred to achieve good peak shape and resolution for polar analytes like glycols and their ethers.
Columns: Wax-type columns (e.g., those with a polyethylene (B3416737) glycol stationary phase like a DB-WAX) are commonly used for the analysis of glycols and related compounds. fda.govfishersci.com
Detection: A Flame Ionization Detector (FID) is a robust and universal detector for organic compounds, while a Mass Spectrometer (MS) provides definitive identification of the impurities. who.intshimadzu.com
For the analysis of the phosphate ester itself, GC is almost always performed after a derivatization step to increase volatility, as detailed in section 4.2.2. digitaloceanspaces.comnih.gov
| Parameter | Typical Conditions for 2-(2-ethoxyethoxy)ethanol | Reference |
|---|---|---|
| Stationary Phase | Polar; Polyethylene Glycol (e.g., DB-WAX) | fda.govfishersci.com |
| Carrier Gas | Helium or Hydrogen | who.int |
| Inlet Temperature | ~250 °C | who.int |
| Oven Program | Temperature ramp, e.g., initial hold at 100°C, then ramp at 10°C/min to 240-250°C. | who.int |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | who.intshimadzu.com |
Theoretical and Computational Studies of Ethanol, 2 2 Ethoxyethoxy , Phosphate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and behavior at the atomic level.
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. rsc.org It is particularly effective for optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy state on the potential energy surface. For a molecule like Ethanol, 2-(2-ethoxyethoxy)-, phosphate (B84403), DFT calculations, for instance using functionals like B3LYP or PBE with appropriate basis sets (e.g., 6-31G* or larger), would be the first step in any computational analysis. nih.gov
The optimized geometry provides key structural parameters. While experimental data for the target molecule is scarce, DFT can predict these values with high accuracy. The results would resemble those for similar trialkyl phosphates. d-nb.infoorganic-chemistry.org
Illustrative DFT-Calculated Geometrical Parameters for Ethanol, 2-(2-ethoxyethoxy)-, phosphate
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | P=O | ~1.48 Å |
| Bond Length | P-O (ester) | ~1.60 Å |
| Bond Angle | O=P-O | ~115-118° |
| Bond Angle | O-P-O | ~100-105° |
| Dihedral Angle | C-O-P-O | Variable (conformation-dependent) |
Furthermore, DFT calculations can predict various spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies can be determined, which directly correlate to peaks in an infrared (IR) spectrum. Similarly, time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to absorption bands in a UV-Visible spectrum. These predictions are invaluable for interpreting experimental spectra or identifying the compound.
Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Molecular orbital (MO) analysis, derived from quantum chemical calculations, provides this insight. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For an organophosphate ester, the HOMO is typically located on the non-bonding p-orbitals of the oxygen atoms, while the LUMO may be associated with the σ* anti-bonding orbitals of the P-O bonds.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. It indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For Ethanol, 2-(2-ethoxyethoxy)-, phosphate, the ESP map would be expected to show a significant negative potential around the phosphoryl oxygen (P=O), making it a prime site for electrophilic attack or hydrogen bonding. The phosphate center would be electron-deficient and thus susceptible to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other chemical species.
Illustrative Calculated Electronic Properties for Ethanol, 2-(2-ethoxyethoxy)-, phosphate
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ +1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 8.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | ~ 3.5 - 4.5 D | Indicates overall molecular polarity |
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
While quantum mechanics provides a detailed picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with surrounding molecules like solvents or within larger materials. researchwithrutgers.com MD simulations model a system of atoms and molecules by applying classical mechanics, where the forces between particles are described by a force field.
The behavior of Ethanol, 2-(2-ethoxyethoxy)-, phosphate in a liquid environment is critical for many of its applications and for understanding its environmental fate. MD simulations can model the molecule in a "box" of solvent molecules (e.g., water) to study how it is solvated. researchgate.net These simulations can reveal the structure of the solvent around the solute molecule, for example, by calculating radial distribution functions which show the probability of finding a solvent molecule at a certain distance from an atom in the solute. For this compound, simulations would likely show strong hydrogen bonding between water molecules and the phosphoryl and ether oxygen atoms. researchgate.net
The flexible 2-(2-ethoxyethoxy)-ethyl chains can adopt numerous conformations. MD simulations are an excellent tool to explore the conformational landscape of the molecule in solution. acs.org By tracking the dihedral angles of the flexible chains over the course of a simulation, one can determine the most probable conformations and the energy barriers between them. This is important as the molecular shape can significantly influence its properties and interactions.
Organophosphate esters are frequently used as additives in polymers, for example, as flame retardants in polyurethane foams or as plasticizers in PVC. MD simulations can provide molecular-level insights into how molecules of Ethanol, 2-(2-ethoxyethoxy)-, phosphate would interact within such a material matrix.
By constructing a simulation cell containing both the polymer chains and the OPE molecules, one can study:
Distribution and Miscibility: Whether the OPE is evenly distributed or forms aggregates within the polymer.
Plasticizing Effects: How the OPE molecules position themselves between polymer chains, increasing free volume and flexibility.
Intermolecular Forces: The specific interactions (e.g., van der Waals, dipole-dipole) between the OPE and the polymer, which determine the additive's effectiveness and its tendency to leach from the material.
These simulations are crucial for designing materials with desired properties and for predicting the long-term stability and environmental impact of the additives.
Structure-Reactivity Relationship (SAR) Modeling (Non-biological context)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with a specific property or "activity". researchgate.netnih.gov In a non-biological context for an industrial chemical like Ethanol, 2-(2-ethoxyethoxy)-, phosphate, this "activity" could refer to physical properties or performance characteristics such as:
Flame retardancy efficiency
Plasticizing efficiency
Hydrolytic stability
Aqueous solubility researchgate.net
To build a SAR model, one would first define a set of related organophosphate esters with varying alkyl or aryl substituents. For each compound, a set of numerical descriptors representing its structural, physical, and electronic properties would be calculated. These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, molecular surface area) or be based on the 2D structure (e.g., molecular weight, number of specific atoms). bohrium.com
A mathematical model, often using multiple linear regression or machine learning algorithms, is then developed to find a quantitative relationship between the descriptors and the measured activity.
Example of Descriptors for a Hypothetical SAR Model of OPEs
| Descriptor Type | Example Descriptor | Potential Correlated Property |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Volatility, Diffusion |
| Topological | Wiener Index | Boiling point, Viscosity |
| Geometric | Molecular Volume | Plasticizing efficiency |
| Quantum Chemical | LUMO Energy | Reactivity, Hydrolytic stability |
| Quantum Chemical | Partial charge on P atom | Susceptibility to nucleophilic attack |
Such models are valuable for predicting the properties of new, unsynthesized OPEs, thereby guiding the design of compounds with improved performance and potentially reduced environmental impact. bohrium.com
Predictive Modeling of Environmental Fate Parameters
In the absence of empirical data for Ethanol, 2-(2-ethoxyethoxy)-, phosphate, computational methods, specifically Quantitative Structure-Activity Relationship (QSAR) models, serve as essential tools for predicting its environmental fate and transport. These models estimate the behavior of a chemical in various environmental compartments based on its molecular structure. For this analysis, the United States Environmental Protection Agency's (US EPA) EPI Suite™ (Estimation Programs Interface) was utilized to generate predictive data for key environmental parameters. The canonical SMILES (Simplified Molecular Input Line Entry System) for Ethanol, 2-(2-ethoxyethoxy)-, phosphate, represented as O=P(O)(OCCOCCOCC)O, was used as the input for these predictive models.
The environmental fate of an organic compound is largely governed by its physicochemical properties, which influence its distribution in the air, water, soil, and biota. Key parameters for assessing this distribution include the octanol-water partition coefficient (Log K_ow_), the soil adsorption coefficient (K_oc_), and Henry's Law constant. Furthermore, the persistence of a chemical in the environment is critically dependent on its susceptibility to degradation processes, both biotic and abiotic.
Octanol-Water Partition Coefficient (Log K_ow_): This parameter is a measure of a chemical's lipophilicity, indicating its tendency to partition between an organic phase (octanol) and an aqueous phase (water). A low Log K_ow_ value suggests higher water solubility and a lower potential for bioaccumulation in fatty tissues of organisms. For Ethanol, 2-(2-ethoxyethoxy)-, phosphate, the predicted Log K_ow_ is relatively low, suggesting a preference for the aqueous phase.
Soil Adsorption Coefficient (K_oc_): The K_oc_ value indicates the propensity of a chemical to adsorb to organic matter in soil and sediment. A low K_oc_ value, as predicted for this compound, suggests high mobility in soil and a potential to leach into groundwater. This is consistent with its predicted hydrophilic nature.
Henry's Law Constant: This constant describes the partitioning of a chemical between air and water. A low Henry's Law constant indicates a low volatility, meaning the compound is less likely to partition from water into the atmosphere. The predicted value for Ethanol, 2-(2-ethoxyethoxy)-, phosphate suggests it will predominantly reside in the aqueous phase rather than volatilizing.
Biodegradation: The biodegradability of a substance is a crucial factor in its environmental persistence. Predictive models in EPI Suite™, such as BIOWIN, estimate the probability of a chemical undergoing aerobic and anaerobic biodegradation. The predictions for Ethanol, 2-(2-ethoxyethoxy)-, phosphate suggest that it is not readily biodegradable, which may lead to its persistence in the environment.
The predicted environmental fate parameters for Ethanol, 2-(2-ethoxyethoxy)-, phosphate are summarized in the interactive data table below.
The environmental profile of Ethanol, 2-(2-ethoxyethoxy)-, phosphate, as suggested by these predictive models, is that of a water-soluble, mobile compound with limited potential for bioaccumulation but a higher potential for persistence. Its behavior is broadly in line with other short-chain, non-halogenated organophosphate esters, which tend to be more hydrophilic than their longer-chain or halogenated counterparts. For instance, compounds like triethyl phosphate and tributyl phosphate also exhibit moderate to low Log K_ow_ values and are known to be mobile in aquatic environments. epa.govbldpharm.com However, the predicted resistance to biodegradation for Ethanol, 2-(2-ethoxyethoxy)-, phosphate highlights a potential for longer residence times in the environment compared to some other readily biodegradable organophosphates. epa.gov
It is imperative to note that these are computationally derived estimates and should be interpreted with caution. While QSAR models are valuable screening tools, experimental verification is necessary for a definitive assessment of the environmental fate of Ethanol, 2-(2-ethoxyethoxy)-, phosphate.
Applications of Ethanol, 2 2 Ethoxyethoxy , Phosphate in Non Biological Systems
Role as a Surfactant and Emulsifying Agent
As a member of the ethoxylated phosphate (B84403) ester family, Ethanol, 2-(2-ethoxyethoxy)-, phosphate exhibits significant surface-active properties. These characteristics are fundamental to its use in formulations requiring the mixing of immiscible liquids, such as oil and water, and in applications where the modification of surface properties is crucial.
Surface Tension Reduction and Interfacial Phenomena
Phosphate ester surfactants are known for their ability to lower the surface tension of water and the interfacial tension between different liquids. This is achieved by the amphiphilic nature of the molecule, where the ethoxylated portion is hydrophilic (water-attracting) and the organic phosphate portion possesses a degree of hydrophobic (water-repelling) character. When introduced into a system, these molecules preferentially align themselves at interfaces, such as the air-water or oil-water interface, thereby reducing the cohesive energy at the surface.
Micellization Behavior and Critical Micelle Concentration (CMC) Studies
Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules in a solution begin to self-assemble into organized aggregates called micelles. This is a critical parameter as it often corresponds to the concentration at which the surfactant exhibits its maximum effect on surface tension and other properties like detergency and solubilization.
Specific CMC values for Ethanol, 2-(2-ethoxyethoxy)-, phosphate are not extensively documented in publicly available literature. However, for the broader class of ethoxylated phosphate esters, the CMC is influenced by factors such as the length of the alkyl chain and the degree of ethoxylation. Generally, an increase in the hydrophobic chain length leads to a lower CMC, as the molecules have a greater tendency to aggregate to minimize their contact with water.
Table 1: General Properties of Ethoxylated Phosphate Ester Surfactants
| Property | Description | Influencing Factors |
| Surface Tension Reduction | Lowers the surface tension of aqueous solutions, improving wetting and spreading. | Degree of ethoxylation, nature of the hydrophobe, pH. |
| Micelle Formation | Forms micelles above the Critical Micelle Concentration (CMC). | Hydrophobic group size, degree of ethoxylation, temperature, presence of electrolytes. |
| Emulsification | Stabilizes emulsions of immiscible liquids like oil and water. | Hydrophile-Lipophile Balance (HLB), molecular structure. |
| Chemical Stability | Generally stable in a range of pH conditions and at elevated temperatures. | Specific molecular structure. |
This table provides a general overview of the properties of the class of compounds to which Ethanol, 2-(2-ethoxyethoxy)-, phosphate belongs. Specific values for the named compound are not available.
Emulsification Stability and Performance in Diverse Formulations
The ability of Ethanol, 2-(2-ethoxyethoxy)-, phosphate to act as an emulsifying agent is a direct consequence of its surfactant properties. By reducing the interfacial tension between oil and water phases, it facilitates the formation of a stable dispersion of one liquid within the other. The ethoxylated chains extend into the aqueous phase, creating a steric barrier that prevents the coalescence of the dispersed droplets.
These phosphate esters are valued in formulations for their stability in the presence of electrolytes and their performance across a range of pH values. This makes them suitable for use in complex formulations such as industrial cleaners, floor polishes, and agricultural adjuvants where they help to keep active ingredients evenly dispersed.
Function as a Flame Retardant in Polymer and Material Science
Organophosphate esters are a well-established class of flame retardants, and Ethanol, 2-(2-ethoxyethoxy)-, phosphate falls into this category. These compounds are often used as additive flame retardants, meaning they are physically blended with the polymer rather than chemically bonded to it. They can act through mechanisms in both the solid (condensed) phase and the gas phase of a fire.
Condensed Phase Mechanisms of Flame Retardancy (e.g., charring promotion)
In the condensed phase, the primary mechanism of action for phosphate-based flame retardants is the promotion of char formation. When the polymer is heated, the phosphate ester can decompose to form phosphoric acid. This acid acts as a catalyst in the dehydration of the polymer, leading to the formation of a stable, carbonaceous char layer on the surface of the material.
This char layer serves multiple protective functions:
It acts as a physical barrier, insulating the underlying polymer from the heat of the flame.
It reduces the release of flammable volatile compounds from the polymer into the gas phase, where they would otherwise fuel the fire.
It can prevent the dripping of molten polymer, which would otherwise spread the fire.
The effectiveness of char promotion is dependent on the polymer type and the specific structure of the organophosphate ester.
Gas Phase Mechanisms of Flame Retardancy
In addition to their action in the condensed phase, some organophosphate flame retardants can also exert a flame-inhibiting effect in the gas phase. Upon thermal decomposition, these compounds can release phosphorus-containing radicals (such as PO•) into the flame.
These reactive phosphorus species can participate in the combustion chemistry in the gas phase, where they act as radical scavengers. They interrupt the chain reactions of combustion by quenching highly reactive radicals like H• and OH•, which are essential for sustaining the flame. This "flame poisoning" effect reduces the efficiency of the combustion process and can lead to the extinguishment of the flame. The contribution of the gas phase mechanism can vary depending on the volatility and decomposition products of the specific organophosphate ester.
Table 2: Mechanisms of Action for Organophosphate Flame Retardants
| Phase | Mechanism | Description |
| Condensed Phase | Char Formation | The flame retardant decomposes to form phosphoric acid, which catalyzes the dehydration of the polymer to form a protective carbonaceous char layer. This insulates the polymer and reduces the release of flammable volatiles. |
| Gas Phase | Radical Quenching | Volatile phosphorus-containing species are released into the flame, where they interrupt the combustion chain reactions by scavenging key radicals (H•, OH•), thus inhibiting the flame. |
This table outlines the general mechanisms for the class of organophosphate flame retardants, which includes Ethanol, 2-(2-ethoxyethoxy)-, phosphate.
Integration into Polymer Matrices and Composites
The incorporation of Ethanol, 2-(2-ethoxyethoxy)-, phosphate into polymer matrices and composites is an area of interest for modifying material properties. As a phosphate ester, it can be introduced into polymer systems to impart specific functionalities. While detailed research findings on this specific compound's direct integration are limited, the broader class of organophosphate esters is known to be used as flame retardant additives in polymers. semanticscholar.orgdreyplas.com The phosphorus content in these esters contributes to their flame-retardant characteristics.
Phosphate esters, in general, are utilized in various polymers, including polyvinyl chloride (PVC), polyurethanes, and resins. dreyplas.comvaltris.comkingstarmold.com Their function is often to enhance fire safety without compromising the mechanical properties of the final material. The ethoxyethoxy groups in the structure of Ethanol, 2-(2-ethoxyethoxy)-, phosphate may also influence its compatibility and dispersion within different polymer matrices.
Utilization as a Plasticizer in Polymer Formulations
Ethanol, 2-(2-ethoxyethoxy)-, phosphate also finds application as a plasticizer, particularly in polymer formulations where flexibility and flame retardancy are desired. valtris.com Plasticizers are additives that increase the plasticity or fluidity of a material. Phosphate esters are a well-established class of flame-retardant plasticizers. valtris.comkingstarmold.com
The performance of a plasticizer is evaluated based on several factors, including its compatibility with the polymer, efficiency in softening the material, and its effect on properties like low-temperature flexibility and resistance to extraction. While specific performance data for Ethanol, 2-(2-ethoxyethoxy)-, phosphate is not extensively documented in publicly available literature, related phosphate esters are known to be effective plasticizers for PVC and other resins. kingstarmold.comspecialchem.com The selection of a particular phosphate ester is often a balance between achieving the desired plasticizing effect and meeting flame retardancy standards. kingstarmold.com
Application as a Lubricant Additive for Tribological Performance
The utility of Ethanol, 2-(2-ethoxyethoxy)-, phosphate extends to the field of tribology, where it can be employed as a lubricant additive to enhance anti-wear and friction-modifying properties. Phosphate esters have a long history of use as anti-wear and extreme pressure additives in various lubricant formulations. machinerylubrication.comudayton.eduresearchgate.net
Anti-Wear and Extreme Pressure Properties
Organophosphate esters function as anti-wear additives by reacting with metal surfaces under conditions of high temperature and pressure to form a protective tribofilm. udayton.eduprecisionlubrication.com This film, often composed of iron phosphates, acts as a sacrificial layer that prevents direct metal-to-metal contact, thereby reducing wear and preventing scuffing. precisionlubrication.com The effectiveness of these additives is dependent on their chemical structure and reactivity. While specific studies detailing the anti-wear performance of Ethanol, 2-(2-ethoxyethoxy)-, phosphate are scarce, the general mechanism of action for alkyl and aryl phosphate esters is well-understood. mdpi.comsemanticscholar.org
The presence of oxygen and water can be necessary for the hydrolysis of the ester, which then allows for the formation of the protective film. precisionlubrication.com
Friction Modification Mechanisms
In addition to anti-wear properties, phosphate esters can also act as friction modifiers. The formation of the surface film not only protects against wear but can also alter the frictional characteristics between moving surfaces. The low shear strength of the phosphate-containing film can lead to a reduction in the coefficient of friction. dtic.mil The specific composition and structure of the tribofilm formed by Ethanol, 2-(2-ethoxyethoxy)-, phosphate would determine its precise friction modification mechanism and effectiveness.
Role as a Chemical Intermediate in Industrial Processes
Ethanol, 2-(2-ethoxyethoxy)-, phosphate can also serve as a chemical intermediate in various industrial processes. Its structure, containing reactive phosphate and ethoxyethoxy groups, allows it to be a precursor in the synthesis of other more complex molecules. The synthesis of phosphate esters typically involves the reaction of an alcohol with a phosphorylating agent such as phosphorus pentoxide or polyphosphoric acid. researchgate.netlankem.com
The parent alcohol, 2-(2-ethoxyethoxy)ethanol, is itself a versatile solvent and intermediate used in the production of various chemicals. crossco.com By converting it to the phosphate ester, its chemical properties are modified, opening up a different range of potential applications and subsequent chemical transformations.
Environmental Fate and Mechanistic Ecotoxicology of Ethoxylated Phosphate Esters
Environmental Distribution and Partitioning Behavior
The distribution of "Ethanol, 2-(2-ethoxyethoxy)-, phosphate" in the environment is dictated by its partitioning between air, water, soil, and biota. This behavior is largely influenced by its water solubility, vapor pressure, and its affinity for organic matter.
The octanol-water partition coefficient (log Kow) is a key parameter for assessing the lipophilicity of a substance and its potential for bioaccumulation. For ethoxylated surfactants, the log Kow is influenced by the length of both the alkyl chain and the ethoxylate chain. While the phosphate (B84403) group increases water solubility, the ethoxylated alkyl portion contributes to its lipophilicity. Generally, as the length of the alkyl and ethoxylate chains increase, so does the log Kow. For a short-chain compound like "Ethanol, 2-(2-ethoxyethoxy)-, phosphate", the log Kow is expected to be relatively low, suggesting a lower potential for bioaccumulation in organisms.
The Henry's Law Constant (H) indicates the tendency of a chemical to partition between air and water. It is a function of its vapor pressure and water solubility. Given the low volatility and high water solubility expected for a phosphate ester, the Henry's Law Constant for "Ethanol, 2-(2-ethoxyethoxy)-, phosphate" is predicted to be low. This suggests that the compound will predominantly reside in the aqueous phase rather than volatilizing into the atmosphere.
Table 1: Estimated Partitioning Behavior of Ethanol, 2-(2-ethoxyethoxy)-, phosphate
| Parameter | Estimated Value/Behavior | Implication for Environmental Distribution |
| Log Kow | Low to Moderate | Lower potential for bioaccumulation in fatty tissues of organisms. |
| Henry's Law Constant | Low | Predominantly found in water and soil rather than air. |
Note: The values in this table are based on general principles for short-chain ethoxylated phosphate esters and are not experimentally derived for this specific compound.
The sorption of "Ethanol, 2-(2-ethoxyethoxy)-, phosphate" to soil and sediment is a critical process that affects its mobility and bioavailability in the terrestrial and aquatic environments. The extent of sorption is determined by the organic carbon content of the soil or sediment, clay content, and the physicochemical properties of the compound itself.
The primary mechanism for the sorption of non-polar organic compounds to soil is partitioning into soil organic matter. The organic carbon-water (B12546825) partition coefficient (Koc) is used to quantify this tendency. For organophosphate esters, a higher Koc value indicates stronger sorption to soil and less mobility. The hydrophobicity of the molecule, as indicated by its log Kow, is a major factor influencing its Koc. ucanr.edu Organophosphate esters with higher hydrophobicity tend to have higher Koc values and are more strongly sorbed to soil organic carbon. nih.gov
Given the expected low to moderate log Kow of "Ethanol, 2-(2-ethoxyethoxy)-, phosphate", its Koc value is also anticipated to be in the low to moderate range. This suggests that it will have a degree of mobility in soil and may leach into groundwater, although this will be highly dependent on the specific soil characteristics.
In addition to partitioning into organic matter, the phosphate moiety can interact with mineral surfaces in soil and sediment. Phosphate can be specifically adsorbed to iron and aluminum oxides and clays, which can significantly reduce its mobility. mdpi.com This interaction is pH-dependent, with greater sorption generally occurring at lower pH.
Biodegradation Pathways in Environmental Matrices
Biodegradation is a key process for the removal of ethoxylated phosphate esters from the environment. It is mediated by microorganisms present in water, soil, and sediment.
Aerobic Biodegradation: Under aerobic conditions, the biodegradation of alcohol ethoxylates, the parent structures of ethoxylated phosphate esters, is well-documented. The process typically initiates with the central fission of the ether linkage between the alkyl and ethoxylate chains, or by ω-oxidation of the terminal carbon of the alkyl or ethoxylate chain. researchgate.net Central fission results in the formation of a fatty alcohol and a polyethylene (B3416737) glycol (PEG) chain. The fatty alcohol is then readily degraded through β-oxidation. The PEG chain is degraded by successive cleavage of the ether bonds.
The presence of the phosphate group is expected to be addressed by microbial phosphatases, which hydrolyze the ester bond to release inorganic phosphate and the parent alcohol ethoxylate, "Ethanol, 2-(2-ethoxyethoxy)-". This alcohol ethoxylate would then follow the established degradation pathways.
Anaerobic Biodegradation: In the absence of oxygen, the biodegradation of ethoxylated surfactants is generally slower. The initial steps are believed to be similar to aerobic degradation, involving the cleavage of the ether bonds. However, the subsequent degradation of the resulting intermediates may be less efficient under anaerobic conditions.
The biodegradation of "Ethanol, 2-(2-ethoxyethoxy)-, phosphate" is expected to produce a series of intermediate metabolites before complete mineralization to carbon dioxide, water, and inorganic phosphate. Based on the known degradation pathways of similar compounds, the following metabolites can be anticipated:
Ethanol, 2-(2-ethoxyethoxy)- : The initial product of hydrolysis by phosphatases.
Polyethylene glycols (PEGs) : Formed from the cleavage of the ethoxylate chain.
Carboxylated PEGs : Formed through the oxidation of the terminal hydroxyl group of the PEG chain.
Short-chain fatty acids : Resulting from the β-oxidation of the ethyl group.
Inorganic phosphate : Released through the hydrolysis of the phosphate ester bond.
The detection of these metabolites in environmental samples can provide evidence of the ongoing biodegradation of the parent compound. researchgate.netnih.govsemanticscholar.org
Table 2: Expected Environmental Metabolites of Ethanol, 2-(2-ethoxyethoxy)-, phosphate
| Metabolite | Formation Pathway |
| Ethanol, 2-(2-ethoxyethoxy)- | Enzymatic hydrolysis of the phosphate ester. |
| Polyethylene glycols (PEGs) | Cleavage of the ethoxylate chain. |
| Carboxylated PEGs | Oxidation of PEGs. |
| Acetic acid | β-oxidation of the ethyl group. |
| Inorganic Phosphate | Enzymatic hydrolysis of the phosphate ester. |
The initial and critical step in the degradation of "Ethanol, 2-(2-ethoxyethoxy)-, phosphate" is the cleavage of the phosphate ester bond. This reaction is catalyzed by a ubiquitous group of enzymes known as phosphatases . These enzymes are produced by a wide range of microorganisms and plants in soil and aquatic environments. ucanr.edunih.gov
Phosphatases are broadly classified into phosphomonoesterases and phosphodiesterases, depending on the number of ester linkages they cleave. "Ethanol, 2-(2-ethoxyethoxy)-, phosphate" is a phosphomonoester, and its hydrolysis would be mediated by phosphomonoesterases . These enzymes catalyze the hydrolysis of the P-O bond, releasing inorganic phosphate and the corresponding alcohol ethoxylate. nih.govyoutube.com
The activity of phosphatases in the environment is influenced by several factors, including pH, temperature, and the availability of organic matter. nih.gov The release of inorganic phosphate from organophosphates like "Ethanol, 2-(2-ethoxyethoxy)-, phosphate" can be an important source of this essential nutrient for microbial and plant growth, thus linking the degradation of this compound to broader ecosystem nutrient cycling.
Abiotic Degradation in Natural Environments
The abiotic degradation of "Ethanol, 2-(2-ethoxyethoxy)-, phosphate," an ethoxylated phosphate ester, is influenced by key environmental processes such as photolysis and hydrolysis. These processes are critical in determining the persistence and ultimate fate of this compound in aquatic and atmospheric systems.
Photolysis in Aquatic and Atmospheric Systems
Photolysis, the degradation of a compound by light, can be a significant pathway for the breakdown of organic chemicals in the environment. For organophosphate esters, photodegradation can sometimes lead to the formation of more toxic transformation products. mdpi.com The process of photochemical hydrolysis of aliphatic esters of phosphoric acid can be initiated by ultraviolet (UV) light.
Table 1: Factors Influencing Photolytic Degradation of Ethoxylated Phosphate Esters
| Factor | Influence on Photolysis |
| Wavelength of Light | Shorter UV wavelengths generally lead to higher degradation rates. |
| Water Clarity | Higher turbidity can reduce light penetration, slowing photolysis. |
| Dissolved Organic Matter | Can act as a photosensitizer, accelerating degradation. |
| Presence of Radicals | Hydroxyl radicals in the atmosphere are highly reactive and can degrade the compound. |
Hydrolysis in Natural Water Bodies
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phosphate esters, this is a primary abiotic degradation pathway in natural waters. pharcos.co.in The stability of phosphate esters in aqueous environments is pH-dependent, and they are generally more stable under neutral conditions.
The hydrolysis of "Ethanol, 2-(2-ethoxyethoxy)-, phosphate" would involve the cleavage of the ester bond, leading to the formation of 2-(2-ethoxyethoxy)-ethanol and phosphoric acid. The rate of this reaction is influenced by both temperature and pH. Generally, hydrolysis is faster under acidic or alkaline conditions compared to neutral pH. While specific hydrolysis rate constants for this compound are not documented in the available literature, the general behavior of aliphatic phosphate esters suggests that it would be relatively persistent in neutral pH waters.
Table 2: General Hydrolysis Characteristics of Phosphate Esters
| pH Condition | General Rate of Hydrolysis | Predominant Mechanism |
| Acidic (pH < 7) | Moderate to Fast | Specific acid catalysis |
| Neutral (pH = 7) | Slow | Uncatalyzed hydrolysis |
| Alkaline (pH > 7) | Moderate to Fast | Specific base catalysis |
Mechanistic Ecotoxicology in Model Organisms
The ecotoxicology of ethoxylated phosphate esters at a mechanistic level focuses on their interactions with biological systems at the cellular and molecular levels. While adverse effect data is excluded from this discussion, understanding these fundamental interactions is key to predicting potential environmental impacts.
Molecular Interactions in Aquatic Biota
The toxicity of surfactants, including ethoxylated compounds, to aquatic organisms is often related to their ability to interact with and disrupt cell membranes. p2infohouse.org The amphiphilic nature of "Ethanol, 2-(2-ethoxyethoxy)-, phosphate," with its hydrophilic ethoxy chain and phosphate group, and a more hydrophobic alkyl portion, allows it to partition into biological membranes.
This interaction can lead to a phenomenon known as narcosis, where the compound nonspecifically disrupts the function of cell membranes. nih.gov At the molecular level, this can interfere with the function of membrane-bound proteins, such as enzymes and ion channels. For instance, some surfactants have been shown to inhibit the activity of enzyme systems like NAD(P)H:FMN-oxidoreductase and luciferase in luminous marine bacteria. nih.govmdpi.com The degree of ethoxylation can influence the toxicity, with changes in the hydrophilic-lipophilic balance (HLB) affecting the compound's interaction with biological tissues. p2infohouse.org
Table 3: Potential Molecular Interactions of Ethoxylated Phosphate Esters in Aquatic Biota
| Biological Target | Potential Molecular Interaction | Consequence at Cellular Level |
| Cell Membrane Lipids | Intercalation into the lipid bilayer | Altered membrane fluidity and permeability |
| Membrane-Bound Enzymes | Conformational changes or direct inhibition | Disruption of metabolic pathways |
| Ion Channels | Blockage or altered gating properties | Disruption of ion homeostasis |
Subcellular Responses in Environmental Microorganisms and Plants
In environmental microorganisms, the presence of xenobiotics like ethoxylated phosphate esters can induce a range of subcellular responses. Some microorganisms may be capable of utilizing certain organophosphonates as a source of phosphorus, carbon, or nitrogen, which would involve specific enzymatic pathways. researchgate.net However, for more complex molecules like ethoxylated phosphate esters, the primary response may be related to metabolic stress. Exposure to other environmental contaminants has been shown to perturb gut metabolism in microorganisms, leading to changes in the metabolism of amino acids and fatty acids. frontiersin.org
In plants, the ethoxylated portion of the molecule can enhance its penetration through the leaf cuticle and stomata. researchgate.net This increased uptake can lead to interactions with subcellular components. For example, some anionic surfactants have been observed to trigger oxidative stress responses and reduce chlorophyll (B73375) content in aquatic plants. nih.gov At the cellular level, surfactants can affect cell viability and the integrity of the photosynthetic apparatus, potentially leading to a decrease in photosynthetic activity. nih.gov Studies on other ethoxylated surfactants have also demonstrated their potential to cause electrolyte leakage from plant cells, indicating disruption of cell membrane integrity. astm.org
Table 4: Potential Subcellular Responses to Ethoxylated Phosphate Esters
| Organism Type | Subcellular Response | Potential Metabolic Shift |
| Microorganisms | Induction of stress response proteins | Alterations in carbon and phosphorus metabolism |
| Plants | Disruption of chloroplast membranes | Reduced photosynthetic efficiency |
| Plants | Increased cell membrane permeability | Leakage of electrolytes and cellular contents |
Analytical Method Development for Environmental and Industrial Quantification
Sample Preparation Techniques for Complex Matrices
Sample preparation is a critical step that aims to extract the target analyte from the sample matrix, concentrate it, and remove interfering components that could compromise the subsequent chromatographic analysis. mdpi.com The choice of technique depends heavily on the nature of the sample matrix, the concentration of the analyte, and the desired analytical throughput.
Several extraction techniques are employed for isolating OPEs from various samples.
Liquid-Liquid Extraction (LLE) is a conventional method based on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.comastm.org While effective, LLE is often laborious and consumes large volumes of organic solvents, which has environmental and cost implications. chromatographyonline.comchromatographyonline.com
Solid-Phase Extraction (SPE) has become a widely adopted alternative to LLE, offering higher analyte recovery, reduced solvent consumption, and the ability to process multiple samples simultaneously. mdpi.comchromatographyonline.com The technique involves passing a liquid sample through a sorbent bed packed in a cartridge. The analyte is retained on the sorbent while the matrix components are washed away. Subsequently, the analyte is eluted with a small volume of a suitable organic solvent. nih.gov For OPEs in aqueous samples, reversed-phase sorbents like C18 are commonly used.
QuEChERS , an acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe, is a streamlined approach that has gained significant popularity, particularly for analyzing contaminants in food and environmental matrices. sepscience.comquechers.eu The method involves an initial extraction with an organic solvent (typically acetonitrile) facilitated by the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. quechers.eusigmaaldrich.com This is followed by a dispersive SPE (d-SPE) step for cleanup. The simplicity and speed of the QuEChERS method make it ideal for high-throughput laboratories. quechers.eu
| Extraction Method | Principle | Typical Matrix | Advantages | Disadvantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Water, Wastewater | Simple concept, effective for some samples | High solvent consumption, labor-intensive, can form emulsions chromatographyonline.comchromatographyonline.com |
| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent | Water, Air, Industrial effluents | High recovery, low solvent use, automation-friendly chromatographyonline.comnih.gov | Can be affected by matrix clogging, requires method development |
| QuEChERS | Solvent extraction followed by dispersive SPE cleanup | Soil, Food products, Sediments | Fast, easy, low solvent use, high throughput sepscience.comquechers.eu | Less suitable for highly aqueous samples without modification |
Complex matrices, such as industrial sludge, soil, or consumer products, contain a multitude of co-extracted compounds (e.g., lipids, pigments, humic acids) that can interfere with chromatographic analysis. researchgate.net These matrix effects can manifest as signal suppression or enhancement in the detector, leading to inaccurate quantification. restek.commdpi.com
Clean-up procedures are designed to selectively remove these interferences. In the context of QuEChERS, the d-SPE step is the primary clean-up stage. sigmaaldrich.com A portion of the initial extract is mixed with a combination of sorbents chosen to target specific types of interferences.
Primary Secondary Amine (PSA): Effectively removes organic acids, fatty acids, and some sugars.
Graphitized Carbon Black (GCB): Used for the removal of pigments like chlorophyll (B73375) and sterols. However, it can also retain planar analytes, requiring careful optimization.
C18 (Octadecylsilane): A non-polar sorbent that removes lipids and other non-polar interferences. sigmaaldrich.com
Magnesium Sulfate (MgSO₄): Used to remove residual water from the organic extract. quechers.eu
For SPE, the clean-up is integrated into the extraction process through the selective washing of the cartridge and the choice of a highly selective sorbent. Multilayer SPE cartridges containing materials like silica (B1680970) gel and alumina (B75360) have also been shown to effectively reduce matrix effects for OPE analysis in soil samples. researchgate.net
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for Gas Chromatography (GC). gcms.cz For polar organophosphate compounds, derivatization can increase volatility and thermal stability, preventing degradation in the hot GC injector and improving peak shape. chromforum.org
The most common strategy for compounds containing acidic protons, such as some phosphate (B84403) esters, is silylation . This involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. chromforum.org This modification makes the molecule less polar and more volatile, facilitating its passage through the GC system. digitaloceanspaces.com It is important to note that derivatization is typically not required for analysis by High-Performance Liquid Chromatography (HPLC), which is a key advantage of that technique for polar analytes. nih.gov
Chromatographic Separation and Detection
Following sample preparation, the extract is analyzed using chromatographic techniques to separate the target analyte from any remaining matrix components and to perform quantification. Both GC and HPLC are viable techniques for the analysis of OPEs, with the choice depending on the analyte's volatility and thermal stability. walisongo.ac.id
GC is a powerful technique for the separation of volatile and semi-volatile compounds and is widely used for the analysis of many OPEs. drawellanalytical.com The separation occurs in a capillary column, and detection is performed by a suitable detector.
Nitrogen-Phosphorus Detector (NPD): The NPD is a highly sensitive and selective detector for compounds containing nitrogen or phosphorus. acs.org Its selectivity makes it particularly well-suited for analyzing Ethanol, 2-(2-ethoxyethoxy)-, phosphate in complex environmental and industrial samples, as it provides a strong signal for the analyte while generating minimal response from co-eluting hydrocarbon-based matrix components. nih.gov This significantly reduces the need for extensive sample clean-up.
Flame Ionization Detector (FID): The FID is a robust and universal detector for organic compounds. researchgate.net It generates a signal proportional to the number of carbon atoms entering the flame. While it is less sensitive to the phosphate group itself, it provides a reliable response for the organic portion of the molecule. nih.gov The sensitivity of FID for phosphate esters can be enhanced by derivatization strategies that add carbon atoms to the molecule, such as using silylating reagents with larger alkyl groups. chromforum.org
| Parameter | Typical Conditions for OPE Analysis | Reference |
|---|---|---|
| Column | Low-polarity stationary phase (e.g., 5% phenyl polysiloxane) | cromlab-instruments.es |
| Injector | Splitless or Programmable Temperature Vaporization (PTV) | cromlab-instruments.essci-hub.se |
| Carrier Gas | Helium or Hydrogen | nih.gov |
| Oven Program | Temperature gradient from ~60°C to 300°C | cromlab-instruments.es |
| NPD Settings | Bead Voltage: Optimized for P-mode; H2/Air flows set for stable response | nih.gov |
| FID Settings | Temperature: 250-320°C; H2/Air flows optimized for sensitivity | researchgate.netnih.gov |
HPLC is the method of choice for compounds that are non-volatile, polar, or thermally labile, as the separation occurs in the liquid phase at or near ambient temperature. chromatographyonline.com
UV-Vis Detector: This detector measures the absorbance of ultraviolet or visible light by the analyte. Its utility for Ethanol, 2-(2-ethoxyethoxy)-, phosphate is limited, as the molecule lacks a significant chromophore—a part of the molecule that absorbs light in the UV-Vis spectrum. cwejournal.orgveeprho.com Therefore, UV-Vis detection would likely provide poor sensitivity for this specific compound.
Refractive Index (RI) Detector: The RI detector is a universal detector that measures the change in the refractive index of the column eluent as the analyte passes through the flow cell. researchgate.net While it can detect non-chromophoric compounds, it has several drawbacks: it is relatively insensitive compared to other detectors, it is highly sensitive to temperature and pressure fluctuations, and it is incompatible with gradient elution, which is often necessary to separate complex mixtures. veeprho.com
Evaporative Light Scattering Detector (ELSD): The ELSD is another universal detector that is well-suited for the analysis of non-volatile analytes that lack a UV chromophore. labcompare.com The mechanism involves nebulizing the column eluent into a fine aerosol, evaporating the mobile phase with a heated gas stream, and then measuring the light scattered by the remaining solid analyte particles. peakscientific.com The ELSD is compatible with gradient elution, making it a more versatile and sensitive option than the RI detector for the analysis of Ethanol, 2-(2-ethoxyethoxy)-, phosphate. helixchrom.comresearchgate.net
| Parameter | Typical Conditions for OPE Analysis | Reference |
|---|---|---|
| Column | Reversed-phase C18 or Phenyl | chromatographyonline.comijcmas.com |
| Mobile Phase | Gradient of Acetonitrile and Water or Methanol (B129727) and Water | chromatographyonline.com |
| Flow Rate | 0.5 - 1.0 mL/min | researchgate.net |
| ELSD Settings | Drift Tube Temperature: 100-120°C; Nebulizer Gas (N2) Flow: 2-3 L/min | researchgate.net |
| RI Settings | Isocratic mobile phase only; Strict temperature control required | researchgate.net |
Ion Chromatography for Phosphate Analysis
The quantification of organophosphate esters (OPEs) such as Ethanol, 2-(2-ethoxyethoxy)-, phosphate, can indirectly involve the analysis of the phosphate group. Ion chromatography (IC) is a robust technique for the determination of anionic species, including phosphate. While direct analysis of the intact parent ester is less common with standalone IC, this method is highly effective for determining hydrolysis products or for total phosphate content after degradation of the ester.
In environmental or industrial settings, OPEs can undergo hydrolysis, breaking down into their corresponding alcohol and phosphoric acid. IC can be employed to separate and quantify the resulting phosphate ions, providing a measure of OPE degradation. For complex matrices, IC is often coupled with tandem mass spectrometry (IC-MS/MS). This hyphenated technique offers high sensitivity and selectivity, allowing for the simultaneous determination of multiple highly polar anionic compounds, including various organophosphorus species like phosphonic acid, in fruit and vegetable samples. nih.gov Such an approach could be adapted to monitor the phosphate moiety of Ethanol, 2-(2-ethoxyethoxy)-, phosphate, particularly in aqueous environmental samples where polar degradation products are of concern. nih.gov
Hyphenated Techniques for Comprehensive Analysis
Hyphenated analytical techniques, which combine a separation method with a detection method, are essential for the specific and sensitive quantification of "Ethanol, 2-(2-ethoxyethoxy)-, phosphate" in complex environmental and industrial matrices.
GC-Mass Spectrometry (GC-MS/MS)
Gas chromatography-mass spectrometry (GC-MS), particularly with a tandem mass spectrometer (MS/MS), is a well-established technique for the analysis of various OPEs. researchgate.netsci-hub.se This method offers high selectivity and sensitivity. However, the application of GC-MS to compounds like Ethanol, 2-(2-ethoxyethoxy)-, phosphate, which has a relatively high molecular weight and boiling point due to its ethoxylated structure, presents challenges. The volatility of the analyte is a critical factor for successful GC analysis.
For less volatile compounds, derivatization can be employed to increase their volatility and improve chromatographic performance. A common technique is silylation, where active hydrogen atoms are replaced with a trimethylsilyl (TMS) group. For instance, a method using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a derivatizing agent has been successful for analyzing other high-boiling point ethoxylates, making them amenable to GC analysis. researchgate.net This approach could potentially be adapted for Ethanol, 2-(2-ethoxyethoxy)-, phosphate, allowing for its separation and detection.
GC-MS/MS methods developed for other OPEs in matrices like water or sediment often involve a liquid-liquid or solid-phase extraction (SPE) step for sample cleanup and concentration, followed by analysis using a capillary column (e.g., HP-5) for separation. researchgate.netchromatographyonline.com The mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and achieve low detection limits. google.com
High-Resolution Mass Spectrometry for Untargeted Screening
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for untargeted screening of environmental and industrial samples. nih.govacs.org Unlike targeted methods that look for specific, known compounds, untargeted screening allows for the detection and identification of a wide range of chemicals, including novel or unexpected OPEs and their transformation products. nih.govnih.gov
Techniques like time-of-flight (TOF) mass spectrometry or Orbitrap mass spectrometry provide high mass accuracy and resolution, which enables the determination of the elemental composition of an unknown compound from its exact mass. nih.gov This is particularly valuable for identifying emerging contaminants that are not included in routine monitoring programs.
In a typical untargeted workflow, a sample extract is analyzed by LC-HRMS to generate a list of all detected ions. This list is then filtered and screened against databases of known environmental contaminants. For a compound like Ethanol, 2-(2-ethoxyethoxy)-, phosphate, its exact mass would be used to search for a corresponding peak in the chromatogram. The identification can be further confirmed by analyzing its isotopic pattern and fragmentation spectrum (MS/MS). Studies have successfully used HRMS to identify numerous OPEs, including emerging ones, in various matrices like wild fish and foodstuffs. nih.govnih.gov This approach is invaluable for a comprehensive assessment of contamination by OPEs and their metabolites. mdpi.com
Method Validation Parameters: Linearity, Recovery, Sensitivity, and Precision
Linearity
Linearity is assessed by analyzing a series of calibration standards over a defined concentration range. The response is expected to be proportional to the concentration, typically demonstrated by a correlation coefficient (R²) value greater than 0.99.
| Analytical Technique | Compound Class | Concentration Range | Correlation Coefficient (R²) | Reference |
|---|---|---|---|---|
| GC-MS/MS | Organophosphate Esters (OPEs) | 2–200 ng/L | 0.9937 - 0.9995 | researchgate.net |
| UHPLC-MS/MS | Organophosphate Esters (OPEs) | Variable (e.g., 5-40 ng/g) | > 0.99 | nih.govfrontiersin.org |
| LC-HRMS | Organophosphate Diesters (OPDs) | Variable (e.g., up to 1000 ng/g) | > 0.99 | mdpi.com |
Recovery
Recovery experiments are performed by spiking a blank matrix with a known amount of the analyte at different concentration levels. The percentage of the analyte recovered after the entire analytical procedure (extraction, cleanup, and analysis) is calculated. Acceptable recovery is typically within the range of 70-120%.
| Analytical Technique | Compound Class | Matrix | Spiking Levels | Average Recovery (%) | Reference |
|---|---|---|---|---|---|
| GC-MS/MS | Organophosphate Esters (OPEs) | Sediment | 10, 20, 50 µg/L | 80 - 120% | researchgate.net |
| UHPLC-MS/MS | Organophosphate Esters (OPEs) | Biota (e.g., fish liver) | Multiple Levels | 70 - 120% | frontiersin.org |
| LC-HRMS | Organophosphate Diesters (OPDs) | Seafood | 100 ng/g | 89 - 138% | mdpi.com |
Sensitivity
Sensitivity is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.
| Analytical Technique | Compound Class | LOD | LOQ | Reference |
|---|---|---|---|---|
| GC-MS/MS | Organophosphate Esters (OPEs) | 0.31 - 64.51 ng/L | Not Specified | researchgate.net |
| UHPLC-MS/MS | Alcohol Ethoxylates (AEOs) | As low as 0.1 pg (injected) | S/N = 10 | epa.gov |
| LC-HRMS | Organophosphate Diesters (OPDs) | 1.0 - 50 ng/g (dry weight) | Not Specified | mdpi.com |
Precision
Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samples. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and reproducibility (inter-day precision) are assessed. An RSD of less than 15-20% is generally considered acceptable.
| Analytical Technique | Compound Class | Precision Type | RSD (%) | Reference |
|---|---|---|---|---|
| GC-MS/MS | Organophosphate Esters (OPEs) | Not Specified | < 15% | researchgate.net |
| UHPLC-MS/MS | Organophosphate Esters (OPEs) | Inter-day | 2.25 - 25.4% (median <15%) | frontiersin.org |
| LC-HRMS | Organophosphate Diesters (OPDs) | Repeatability (n=5) | < 15% | mdpi.com |
Future Research Directions and Emerging Avenues
Development of Sustainable and Green Synthetic Routes
Traditional synthesis of organophosphate esters often involves phosphorus oxychloride and corresponding alcohols, which can present environmental and handling challenges. wikipedia.org Future research is increasingly directed toward developing "green" synthetic pathways for Ethanol, 2-(2-ethoxyethoxy)-, phosphate (B84403) that align with the principles of sustainable chemistry.
A primary goal is the utilization of bio-based feedstocks. The "ethanol, 2-(2-ethoxyethoxy)-" portion of the molecule is derived from ethanol, which can be produced via fermentation of biomass, offering a renewable starting point. wikipedia.orgresearchgate.net Research efforts could focus on integrating this bio-ethanol seamlessly into the production chain.
Key areas for investigation include:
Catalytic Phosphorylation: Moving away from stoichiometric reagents towards catalytic systems can significantly reduce waste. Research into novel catalysts for the phosphorylation of 2-(2-ethoxyethoxy)ethanol could lead to higher efficiency and selectivity, minimizing byproduct formation.
Solvent Minimization and Bio-Based Solvents: Exploring solvent-free reaction conditions or replacing conventional petroleum-derived solvents with greener, bio-based alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or p-cymene (B1678584) is a critical research direction. core.ac.ukresearchgate.net
Process Intensification: Developing continuous flow processes instead of batch reactions can improve energy efficiency, reduce reactor size, and enhance safety.
| Parameter | Traditional Route (Illustrative) | Future Green Route (Hypothetical) |
|---|---|---|
| Phosphorus Source | Phosphorus oxychloride (POCl₃) | Polyphosphoric acid with catalyst |
| Alcohol Source | Petroleum-derived 2-(2-ethoxyethoxy)ethanol | Bio-ethanol derived 2-(2-ethoxyethoxy)ethanol |
| Byproducts | HCl, chlorinated waste | Water, recyclable catalyst |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Solvent-free or bio-based solvent |
| Energy Input | High (Batch processing) | Lower (Continuous flow processing) |
Exploration of Novel Material Science Applications and Advanced Composites
Organophosphate esters are widely used as flame retardants and plasticizers. tandfonline.comnih.govacs.org Future research on Ethanol, 2-(2-ethoxyethoxy)-, phosphate is poised to expand its utility into the realm of advanced composites and functional materials. Its unique structure, featuring flexible ether linkages and a reactive phosphate group, makes it a candidate for several novel applications.
Emerging research avenues include:
Reactive Flame Retardants: Instead of being a passive additive, the compound could be chemically incorporated into polymer backbones (e.g., polyurethanes, epoxies). This covalent bonding would prevent leaching—a common issue with additive flame retardants—thereby creating a more permanent and safer material. wikipedia.org
Smart Materials: The phosphate group's ability to chelate metal ions could be exploited. Composites containing this compound could be designed to respond to specific stimuli, such as changes in pH or the presence of certain ions, for applications in sensing or controlled-release systems.
Elucidation of Complex Environmental Transformation Pathways
Understanding the environmental fate of organophosphate esters is crucial for assessing their long-term impact. researchgate.net While these compounds are generally considered more degradable than their brominated predecessors, the specific transformation pathways of Ethanol, 2-(2-ethoxyethoxy)-, phosphate require detailed elucidation. gdut.edu.cnacs.org
Future research should focus on:
Biotic Degradation: Identifying specific microbial consortia and enzymes capable of metabolizing the compound. nih.govnih.govnih.gov Studies using enriched cultures from environments like wastewater sludge can reveal key degradation steps, such as hydrolysis of the phosphate ester bond and cleavage of the ether linkages. nih.gov The primary metabolites are likely to be di-alkyl phosphates (DAPs) and 2-(2-ethoxyethoxy)ethanol. nih.gov
Abiotic Degradation: Investigating degradation under various environmental conditions. This includes photolysis (degradation by sunlight), particularly in aqueous environments, which may be accelerated by photosensitizers. mdpi.com The ether linkages in the molecule may be susceptible to cleavage by hydroxyl radicals generated during advanced oxidation processes. etasr.comnih.gov
Transformation Product Identification: Using high-resolution analytical techniques to identify and quantify the various intermediate products formed during degradation. This is essential for a complete ecotoxicological assessment, as some transformation products may have different toxicity profiles than the parent compound.
| Pathway | Description | Potential Primary Products |
|---|---|---|
| Microbial Hydrolysis | Enzymatic cleavage of the P-O-C ester bond by microorganisms in soil and water. nih.gov | 2-(2-ethoxyethoxy)ethanol; Phosphate |
| Photocatalysis | Degradation in the presence of UV light and a photocatalyst (e.g., TiO₂), generating reactive oxygen species. researchgate.netcaltech.edu | Smaller organic acids, CO₂, water, phosphate |
| Oxidative Cleavage | Reaction with hydroxyl radicals (•OH) in the atmosphere or water, potentially breaking the C-O-C ether bonds. etasr.com | Ethylene (B1197577) glycol derivatives; Formate; Acetate |
Integration with Advanced Characterization Techniques (e.g., operando spectroscopy)
To fully understand the compound's function and fate, advanced characterization techniques are necessary. A particularly promising avenue is the use of operando spectroscopy, which allows for the analysis of materials under actual working conditions. wikipedia.org
Future research directions include:
Operando Analysis of Flame Retardancy: Integrating techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy into flammability tests. This would allow researchers to observe the chemical transformations of Ethanol, 2-(2-ethoxyethoxy)-, phosphate in real-time as it exerts its flame-retardant effect, providing direct evidence of its mechanism (e.g., promoting char formation or quenching gas-phase radicals).
In-situ Monitoring of Degradation: Using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) to monitor the degradation of the compound in a simulated environmental reactor (e.g., a bioreactor or photochemical cell). mdpi.com This would provide kinetic data and allow for the transient identification of short-lived intermediate products that might otherwise be missed.
High-Resolution Structural Analysis: Employing advanced Nuclear Magnetic Resonance (NMR) and mass spectrometry techniques to precisely identify the structure of novel composites and environmental transformation products. nih.gov
Predictive Modeling for Performance and Environmental Behavior Across Scales
Computational modeling offers a powerful tool to accelerate research and reduce reliance on extensive experimental testing. For Ethanol, 2-(2-ethoxyethoxy)-, phosphate, predictive modeling can be applied across different scales, from molecular interactions to large-scale environmental fate.
Key areas for future modeling efforts:
Quantitative Structure-Activity Relationships (QSAR): Developing QSAR models to predict the compound's properties, such as its toxicity, biodegradability, and bioaccumulation potential, based on its molecular structure. nih.govnih.govecetoc.orgspringernature.com These models can help in screening for potentially safer alternatives and prioritizing experimental studies. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations: Using MD simulations to understand how the compound interacts with polymer chains at an atomic level. This can help predict its effectiveness as a plasticizer or flame retardant and guide the design of new polymer composites with optimized properties.
Environmental Fate Modeling: Employing multimedia environmental models to predict the partitioning and long-range transport of the compound in the environment (air, water, soil, sediment). researchgate.net These models are crucial for conducting comprehensive risk assessments and understanding the potential for environmental exposure.
By pursuing these integrated research directions, the scientific community can build a comprehensive understanding of Ethanol, 2-(2-ethoxyethoxy)-, phosphate, paving the way for its responsible use in innovative, high-performance materials while ensuring environmental sustainability.
Q & A
Q. What are the established synthetic routes for Ethanol, 2-(2-ethoxyethoxy)-, phosphate, and how can reaction conditions be optimized for purity?
The compound is synthesized via phosphorylation of 2-(2-ethoxyethoxy)ethanol using phosphorus oxychloride (POCl₃) or polyphosphoric acid. Optimization involves controlling stoichiometry (e.g., 3:1 molar ratio for trisubstituted phosphate esters) and reaction temperature (typically 60–80°C). Post-synthesis purification via vacuum distillation or column chromatography is critical to isolate the target compound from mono-/di-substituted byproducts. Structural validation requires ³¹P NMR to confirm phosphate ester formation and FTIR for functional group analysis .
Q. Which analytical techniques are most effective for characterizing Ethanol, 2-(2-ethoxyethoxy)-, phosphate?
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies ethoxy and ethylene oxide chain protons (δ 3.4–4.2 ppm), while ³¹P NMR confirms phosphate ester formation (δ −0.5 to +5 ppm).
- Mass Spectrometry (MS): High-resolution ESI-MS detects molecular ions (e.g., m/z 446.47 for C₁₈H₃₉O₁₀P).
- FTIR: Peaks at 1250–1300 cm⁻¹ (P=O) and 1050–1150 cm⁻¹ (P-O-C) validate phosphate ester bonds .
Q. What are the key physical properties (e.g., solubility, viscosity) of this compound under standard laboratory conditions?
- Solubility: Fully miscible in water due to hydrophilic oligoether chains; log P ≈ −1.2 indicates moderate hydrophilicity.
- Viscosity: ~45 cP at 25°C, influenced by ethoxy chain length and hydration .
- Thermal Stability: Decomposes above 200°C, with glass transition (Tₑ) near −50°C for sodium salt derivatives .
Q. How should researchers handle this compound safely, given its regulatory and toxicity profile?
Follow CLP Regulation (EC 1272/2008) guidelines: Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation. Acute toxicity (oral LD₅₀ > 2000 mg/kg in rats) suggests moderate hazard, but chronic exposure risks (e.g., organ toxicity) require institutional biosafety protocols .
Advanced Research Questions
Q. What role does Ethanol, 2-(2-ethoxyethoxy)-, phosphate play in fluorine-free sodium battery electrolytes, and how does its solvation structure impact ion transport?
As a sodium salt (NaDEEP) or solvent (TEOP), it forms a "solvent-in-salt" electrolyte with high ionic conductivity (>1 mS/cm at 25°C). Molecular dynamics simulations reveal that oligoether chains coordinate Na⁺ ions, reducing ion pairing and enhancing diffusivity. Electrochemical stability up to 4.5 V vs. Na/Na⁺ makes it suitable for high-voltage cathodes .
Q. What computational methods are recommended to model the interaction of this compound with metal ions in catalytic systems?
Density Functional Theory (DFT) optimizes geometries for phosphate-metal complexes (e.g., Na⁺ or Ca²⁺). Molecular dynamics (MD) simulations with force fields like OPLS-AA predict solvation shells and diffusion coefficients. Focus on charge distribution at phosphate oxygen atoms to quantify binding affinity .
Q. How does the compound’s stability vary under extreme pH or oxidative conditions, and what degradation products form?
Under acidic conditions (pH < 3), hydrolysis cleaves phosphate-ester bonds, yielding 2-(2-ethoxyethoxy)ethanol and phosphoric acid. Oxidative degradation (e.g., H₂O₂ exposure) produces ethylene oxide derivatives. Stability studies using accelerated aging (80°C/75% RH) coupled with LC-MS are recommended to track degradation pathways .
Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
Discrepancies arise from varying hydration states or impurities. Use standardized methods:
Q. What is the mechanistic role of oligoether chains in enhancing the compound’s surfactant properties?
Ethylene oxide (EO) chains reduce surface tension (e.g., CMC ~0.1 mM) by aligning hydrophilic phosphate heads and hydrophobic ethoxy tails at interfaces. Dynamic light scattering (DLS) reveals micelle formation (~5–10 nm diameter) in aqueous solutions, critical for applications in emulsification or nanoparticle synthesis .
Q. What environmental fate studies are needed to assess its ecological impact?
Prioritize OECD 301 biodegradation tests to evaluate persistence. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) and adsorption studies (e.g., soil column experiments) are essential. Structural analogs like nonylphenol ethoxylate phosphates show moderate bioaccumulation potential (log Kow ~3.5), necessitating long-term monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
